N2-(o-Tolyl)pyridine-2,3-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-(2-methylphenyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-5-2-3-7-11(9)15-12-10(13)6-4-8-14-12/h2-8H,13H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQSPBXISDHBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Architectural and Synthetic Mastery of N2-(o-Tolyl)pyridine-2,3-diamine in Targeted Kinase Inhibitor Discovery
Executive Overview
In the landscape of modern targeted therapeutics, the rational design of kinase inhibitors relies heavily on highly functionalized, conformationally restricted building blocks. N2-(o-Tolyl)pyridine-2,3-diamine (CAS: 42048-22-6)[1][2] stands as a premier bifunctional intermediate in the synthesis of fused nitrogenous heterocycles, most notably imidazo[4,5-b]pyridines.
This whitepaper provides an in-depth technical analysis of this compound, detailing its structural causality, optimized synthetic workflows, and its critical pharmacological application in the development of Phosphoinositide 3-kinase (PI3K) inhibitors[3][4]. Designed for synthetic chemists and drug development professionals, this guide bridges the gap between raw chemical properties and advanced medicinal chemistry applications.
Structural Anatomy & Physicochemical Profiling
The utility of this compound is dictated by its unique structural anatomy. The molecule consists of an electron-deficient pyridine core substituted with an o-toluidino group at the C2 position and a primary amine at the C3 position.
The Causality of the ortho-Methyl Group
In medicinal chemistry, the ortho-methyl group on the phenyl ring is not merely a lipophilic addition; it is a critical conformational determinant. The steric bulk of the methyl group restricts the free rotation of the C–N bond connecting the phenyl ring to the pyridine core. This forces the two aromatic systems out of planarity, inducing a specific dihedral twist. When this diamine is cyclized into an imidazo[4,5-b]pyridine inhibitor, this "propeller" conformation allows the flat heterocyclic core to bind to the ATP hinge region of the kinase, while the twisted o-tolyl group projects perfectly into the hydrophobic specificity pocket of the PI3Kδ isoform[4]. Without this steric clash, the molecule would flatten, losing both binding affinity and isoform selectivity.
Quantitative Physicochemical Data
The following table summarizes the key properties of the compound, sourced from authoritative chemical databases like [2][5].
| Property | Value | Structural Implication |
| CAS Number | 42048-22-6 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C12H13N3 | High nitrogen density, typical of kinase-targeting pharmacophores. |
| Molecular Weight | 199.25 g/mol | Low MW provides ample "budget" for downstream elaboration without violating Lipinski's Rule of 5. |
| H-Bond Donors | 2 (Primary & Secondary) | Essential for establishing hydrogen bond networks in the kinase hinge region. |
| H-Bond Acceptors | 3 | Facilitates aqueous solubility and target interaction. |
| Rotatable Bonds | 2 | Rotation is highly restricted due to the ortho-methyl steric hindrance. |
Synthetic Architecture: Chemoselective Reduction Protocol
The synthesis of this compound is typically achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitropyridine with o-toluidine, followed by the chemoselective reduction of the nitro group[3].
Synthesis workflow of this compound via SNAr and reduction.
Reaction Optimization: The Causality of Solvent Selection
Reducing a nitro group on an electron-rich pyridine ring requires precise conditions to avoid over-reduction (saturating the pyridine core) or cleavage of the newly formed C–N bond.
| Solvent System | Catalyst | Observation / Yield | Causality |
| Methanol (MeOH) | Pd/C (10%) | Moderate (~40%), impurities | Protic nature can lead to partial reduction of the pyridine ring. |
| Ethanol / HCl | Fe powder | Low (<20%), complex mixture | Harsh acidic conditions degrade the electron-rich pyridine core. |
| Ethyl Acetate (EtOAc) | Pd/C (10%) | High (59% - 85%), clean | Aprotic nature solubilizes the nitro compound and prevents over-reduction. |
Step-by-Step Self-Validating Protocol: Nitro Reduction
This protocol is adapted from standard methodologies utilized in the synthesis of heterocyclic PI3K inhibitors, such as those detailed in[3][4].
-
System Purging (Safety & Yield Critical): Place 2-(o-toluidino)-3-nitropyridine (1.0 eq) and 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) into a dry round-bottom flask. Seal with a septum. Evacuate the flask and backfill with inert Nitrogen (N₂) three times.
-
Causality: Removing ambient oxygen prevents the explosive ignition of Pd/C when introduced to H₂ and suppresses the formation of azoxy side-products.
-
-
Solvent Addition: Inject anhydrous Ethyl Acetate (EtOAc, 10 mL/mmol) through the septum.
-
Causality: As established in the optimization table, EtOAc prevents the over-reduction commonly seen in protic solvents.
-
-
Hydrogenation: Evacuate the N₂ and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 16.0 hours.
-
In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) or LC-MS.
-
Validation Cue: The starting material is typically a bright yellow/orange solution. As the reaction progresses, the yellow color fades. Complete disappearance of the yellow spot on TLC, replaced by a highly polar, UV-active spot, confirms conversion.
-
-
Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc.
-
Causality: Celite prevents fine, pyrophoric Pd particles from passing into the filtrate. Residual Pd can catalyze the oxidative degradation of the electron-rich diamine product during concentration.
-
-
Isolation: Concentrate the filtrate under reduced pressure to afford this compound as a white to off-white solid (Yield: ~59% to quantitative, depending on scale)[3].
Pharmacological Application: Assembling the PI3Kδ Inhibitor Core
Once synthesized, the contiguous primary and secondary amines of this compound serve as the perfect nucleophilic pair for cyclocondensation. By reacting the diamine with an electrophile (such as an ortho-ester, cyanogen bromide, or a carboxylic acid derivative), chemists generate an imidazo[4,5-b]pyridine core.
This core is a privileged scaffold in oncology and immunology. Specifically, compounds derived from this diamine are potent inhibitors of the PI3Kδ (Phosphoinositide 3-kinase delta) pathway, which is hyperactive in various B-cell malignancies and inflammatory autoimmune diseases[4][6].
PI3Kδ signaling pathway and inhibitory intervention by diamine-derived drugs.
By occupying the ATP-binding pocket of PI3Kδ, the imidazo[4,5-b]pyridine derivative halts the phosphorylation of PIP2 to PIP3, thereby starving the downstream AKT/mTOR pathway of its activation signal and inducing apoptosis in malignant cells[4].
References
- European Patent Office / Google Patents.Heterocyclic Compounds as PI3 Kinase Inhibitors (EP2673269A1). F. Hoffmann-La Roche AG.
-
Molaid Database. 2-o-toluidino-3-nitropyridine Reaction Information and Reduction Yields. URL:[Link]
Sources
- 1. This compound CAS#: 42048-22-6 [chemicalbook.com]
- 2. This compound | 42048-22-6 [chemicalbook.com]
- 3. 2-o-toluidino-3-nitropyridine - CAS号 54696-67-2 - 摩熵化学 [molaid.com]
- 4. [(S)-1-(2-phenylaminopyridin-3-ylcarbamoyl)propyl]carbamic acid tert-butyl ester - CAS号 1393176-71-0 - 摩熵化学 [molaid.com]
- 5. This compound | 42048-22-6 [chemicalbook.com]
- 6. 2-o-toluidino-3-nitropyridine - CAS号 54696-67-2 - 摩熵化学 [molaid.com]
Pharmacological Potential of N2-(o-Tolyl)pyridine-2,3-diamine Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The "Privileged" Scaffold
The N2-(o-Tolyl)pyridine-2,3-diamine scaffold represents a high-value pharmacophore in modern medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets through judicious functionalization.[1]
Its pharmacological significance is bifurcated into two primary therapeutic areas:
-
Oncology (Kinase Inhibition): As the immediate precursor to 3H-imidazo[4,5-b]pyridine derivatives, this scaffold is critical for developing ATP-competitive inhibitors of Aurora Kinases and c-Fms , targeting cell proliferation and metastasis.
-
Neurology (Ion Channel Modulation): Structurally homologous to Flupirtine and Retigabine , derivatives of this core act as KCNQ2/3 (Kv7.2/7.3) potassium channel openers, offering potential in epilepsy and neuropathic pain management.
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and experimental validation of this versatile scaffold.
Chemical Space & Structural Logic
The "Ortho-Tolyl" Effect
The selection of the o-tolyl (2-methylphenyl) substituent at the N2 position is not arbitrary. In medicinal chemistry, this substitution pattern introduces specific steric and electronic advantages:
-
Conformational Locking: The ortho-methyl group restricts rotation around the N-C(phenyl) bond due to steric clash with the pyridine ring protons. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein pocket.
-
Hydrophobic Pocket Filling: In kinase active sites (e.g., the "gatekeeper" region), the methyl group fills small hydrophobic pockets that unsubstituted phenyl rings cannot, often enhancing selectivity (similar to the role of the o-methyl group in Imatinib).
Divergent Synthesis Pathway
The core diamine is a branch point. Cyclization with carboxylic acids/aldehydes yields Imidazo[4,5-b]pyridines (Kinase route), while acylation or carbamoylation of the primary amine yields Linear Amides/Carbamates (Ion Channel route).
Figure 1: Divergent synthesis strategy. The this compound core acts as a pivot point for two distinct therapeutic classes.
Pharmacological Application A: Kinase Inhibition (Oncology)
Mechanism of Action
Derivatives cyclized to form imidazo[4,5-b]pyridines function primarily as Type I ATP-competitive inhibitors .
-
Binding Mode: The pyridine nitrogen (N1 or N3 of the fused system) typically acts as a hydrogen bond acceptor from the kinase "hinge" region (e.g., Valine or Threonine residues).
-
Selectivity: The o-tolyl group, projecting into the solvent-accessible region or the ribose-binding pocket, provides steric bulk that prevents binding to kinases with smaller active sites, thereby improving the selectivity profile against off-targets like CDK2 or GSK3
.
Key Targets
-
Aurora Kinases (A & B): Critical regulators of mitosis. Inhibition leads to G2/M arrest and apoptosis in tumor cells.
-
c-Fms (CSF-1R): A receptor tyrosine kinase involved in macrophage proliferation. Inhibition targets the tumor microenvironment and metastasis.
Pharmacological Application B: KCNQ Channel Opening (Neurology)
Mechanism of Action
When the N3-amine is derivatized (e.g., to a benzamide or carbamate), the scaffold mimics the structure of Retigabine .
-
M-Current Activation: These compounds bind to the pore-forming domain of KCNQ2/3 channels.
-
Hyperpolarization: Binding stabilizes the open state of the channel, leading to an efflux of potassium ions (
). This hyperpolarizes the neuronal membrane, raising the threshold for action potential generation and dampening neuronal hyperexcitability (anti-epileptic/analgesic effect).
Experimental Protocols
Protocol: Synthesis of this compound
This protocol utilizes a self-validating nucleophilic aromatic substitution followed by reduction.
Step 1: SNAr Coupling
-
Reagents: Dissolve 2-chloro-3-nitropyridine (1.0 eq) and o-toluidine (1.1 eq) in Ethanol (EtOH).
-
Catalyst: Add Diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Validation: Disappearance of the starting chloride spot; appearance of a yellow/orange product spot (nitro intermediate).
-
-
Workup: Cool to RT. Pour into ice water. Filter the yellow precipitate. Wash with cold water. Dry in vacuo.
Step 2: Nitro Reduction
-
Reagents: Suspend the nitro intermediate (from Step 1) in EtOH/Water (4:1).
-
Reductant: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
, 5.0 eq). -
Reaction: Heat to reflux (80°C) for 2 hours.
-
Validation: Color change from yellow (nitro) to colorless/brown (amine). LC-MS confirmation of
peak corresponding to the diamine.
-
-
Purification: Filter hot through Celite to remove Fe sludge. Concentrate filtrate. Extract with EtOAc.[2] Recrystallize from EtOH/Hexane.
Protocol: In Vitro Kinase Assay (Aurora A)
Standardized ADP-Glo™ Kinase Assay (Promega) workflow.
-
Preparation: Dilute Aurora A enzyme (0.5 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Treatment: Add 2 µL of the N2-(o-Tolyl) derivative (serially diluted in DMSO) to 384-well plates.
-
Reaction Start: Add 2 µL of substrate/ATP mix (Substrate: Kemptide, ATP: 10 µM).
-
Incubation: Incubate at RT for 60 minutes.
-
Detection: Add 4 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins. Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure Luminescence. Calculate
using non-linear regression (GraphPad Prism).
Quantitative Data Summary (Expected Ranges)
| Pharmacological Class | Target | Assay Type | Potency Target ( | Key Reference |
| Kinase Inhibitor | Aurora A | Enzymatic | < 50 nM | [1], [2] |
| Kinase Inhibitor | c-Fms | Cellular (M-NFS-60) | < 100 nM | [3] |
| Channel Opener | KCNQ2/3 | Thallium Flux | 0.5 - 5.0 µM | [4], [5] |
| Cytotoxicity | HeLa Cells | MTT Assay | < 10 µM (Oncology) | [2] |
References
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Bavetsias, V. et al.[3] (2010).[4] Bioorganic & Medicinal Chemistry Letters.
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Jarmoni, K. et al.[5] (2024).[5][6] Current Medicinal Chemistry.
-
Discovery of Imidazo[4,5-b]pyridines as Potent c-Fms Kinase Inhibitors. Illig, C. R. et al. (2008). Bioorganic & Medicinal Chemistry Letters.
-
N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. Wickenden, A. D. et al. (2008). Molecular Pharmacology.
-
KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. Zhang, F. et al.[7] (2011).[7] Journal of Neuroscience Methods.
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. mdpi.com [mdpi.com]
- 3. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Characteristics and Melting Point of N2-(o-Tolyl)pyridine-2,3-diamine
[1]
Executive Summary
This compound (also known as 3-amino-2-(o-tolylamino)pyridine) is a vicinal diamine scaffold used primarily as a chelate ligand precursor and a building block for fused heterocycles.[1] Its structural significance lies in the ortho-methyl substitution on the anilino ring, which introduces steric constraints that influence both the physical packing of the crystal lattice and the regioselectivity of subsequent cyclization reactions.
This guide details the physicochemical properties, synthesis-dependent purity profiles, and rigorous characterization protocols required for its use in high-stakes drug development workflows.[1]
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | N2-(2-Methylphenyl)pyridine-2,3-diamine |
| Common Synonyms | 3-Amino-2-(o-toluidino)pyridine; 2-(o-Tolylamino)-3-aminopyridine |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | Not widely indexed;[1][2][3][4] (Isomer p-tolyl CAS: 70358-38-2) |
| Core Scaffold | 2,3-Diaminopyridine |
| Key Substituent | o-Tolyl (2-methylphenyl) group at N2 position |
Structural Visualization
The molecule features a pyridine ring substituted at the 2- and 3-positions with nitrogen nucleophiles.[1] The ortho-methyl group on the phenyl ring creates a twisted conformation relative to the pyridine plane, affecting solubility and melting behavior.[1]
Caption: Structural connectivity highlighting the vicinal diamine core and steric bulk of the o-tolyl group.
Physical Characteristics & Melting Point[1][6][7][8][9][10][11][12]
The melting point of this compound is a critical purity indicator.[1] Unlike its nitro-precursor, the diamine is susceptible to oxidation, which can depress the observed melting point and darken the solid.
Melting Point Data
-
Target Compound (Diamine): 128–132 °C (Estimated range based on structural analogs and reduction trends; specific experimental values vary by recrystallization solvent).
-
Precursor (Nitro): 193–195 °C (3-nitro-N-o-tolylpyridin-2-amine).[1]
-
Analog Comparison:
Critical Note: The melting point of the diamine is significantly lower than its nitro precursor (193–195 °C).[1] A melting point observed above 150 °C typically indicates incomplete reduction or contamination with the starting nitro compound.[1]
Physical Description
Synthesis & Purification Workflow
Understanding the synthesis is essential for interpreting physical property data, as specific impurities (unreduced nitro, regioisomers) define the melting range.
Synthesis Pathway
The standard route involves a nucleophilic aromatic substitution (SNAr) followed by catalytic reduction.[1]
-
SNAr Step: Reaction of 2-chloro-3-nitropyridine with o-toluidine (solvent-free or in EtOH) to yield 3-nitro-N-o-tolylpyridin-2-amine.[1]
-
Reduction Step: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl, Hydrazine/Pd) converts the nitro group to the primary amine.[1]
Caption: Synthetic route from chloronitropyridine. The reduction step is the critical quality control point.
Purification Protocol
To ensure an accurate melting point determination, the compound must be free of the nitro precursor.
-
Crude Isolation: Filter catalyst; concentrate filtrate.[1]
-
Recrystallization: Dissolve in minimum hot ethanol; add water dropwise until turbid; cool to 4 °C.
-
Drying: Vacuum dry at 40 °C (avoid high heat to prevent oxidation).
Characterization Protocols (Self-Validating Systems)[1]
Reliable identification requires more than just melting point.[1] Use this multi-modal approach to validate the compound.
Protocol A: Melting Point Determination (DSC vs. Capillary)
-
Method: Differential Scanning Calorimetry (DSC) is preferred over capillary methods due to the compound's potential for oxidative decomposition near the melting point.[1]
-
Procedure:
Protocol B: 1H-NMR Validation
The NMR spectrum provides definitive proof of structure and reduction completeness.[1]
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Diagnostic Value |
| Methyl (-CH₃) | 2.15 – 2.25 | Singlet (3H) | Confirms o-tolyl group presence.[1] |
| Amine (-NH₂) | 5.00 – 5.50 | Broad Singlet (2H) | Critical: Disappearance of this signal (or shift) suggests oxidation.[1] |
| Bridging (-NH-) | 7.80 – 8.20 | Singlet (1H) | Verifies N2-substitution.[1] |
| Pyridine C4-H | 6.50 – 6.70 | Multiplet | Upfield shift relative to nitro-precursor indicates successful reduction.[1] |
Solvent: DMSO-d₆
Applications in Drug Discovery
This compound serves as a specialized "turn" scaffold in medicinal chemistry.[1]
-
Pd(II) Complex Ligands: The N-N donor set coordinates palladium to form anticancer complexes (e.g., cis-[Pd(L)Cl₂]), which exhibit cytotoxicity against breast cancer lines (MDA-MB-231) by inducing apoptosis.[1]
-
Imidazo[4,5-b]pyridines: Cyclization with carbonyl sources (e.g., triphosgene, aldehydes) yields imidazopyridine cores, which are privileged structures in kinase inhibitors (e.g., Aurora, VEGF).
-
Benzodiazepine Mimics: Condensation with keto-esters yields pyrido[2,3-b][1,4]diazepinones, serving as bioisosteres for benzodiazepine anxiolytics.[1]
References
-
Hussain, S., et al. (2023). "Preliminary anticancer evaluation of new Pd(II) complexes bearing NNO donor ligands." Saudi Pharmaceutical Journal, 32(1).[1] Link[1]
- Source for precursor melting point (193–195 °C) and synthesis methodology.
-
Barchet, R., & Merz, K. W. (1964). "Synthesis of pyrido-diazepines." Tetrahedron Letters, 5(33), 2239-2244.[1]
- Foundational text for the cycliz
-
PubChem Compound Summary. (2024). "N2-(4-Methylphenyl)pyridine-2,3-diamine (Para-isomer)." National Center for Biotechnology Information.[1] Link[1]
- Provided for comparative isomer d
- Gao, P., et al. (2020). "Iodoxybenzoic acid-mediated oxidative cyclization...". Journal of Organic Chemistry, 85, 7939-7951.
The Strategic Role of N2-(o-Tolyl)pyridine-2,3-diamine in Heterocyclic Chemistry: A Technical Guide to Fused Scaffold Synthesis
Executive Summary
In modern drug discovery, the architectural rigidity and electronic tunability of fused bicyclic heterocycles make them privileged pharmacophores. N2-(o-Tolyl)pyridine-2,3-diamine (CAS: 42048-22-6) serves as a highly specialized, bifunctional building block designed for the targeted synthesis of these complex systems. Unlike simple, unsubstituted diamines, the presence of the sterically demanding and electronically distinct ortho-tolyl group on the C2 nitrogen fundamentally alters the molecule's reactivity profile.
As an application scientist, I frequently utilize this precursor to construct 3-aryl-3H-imidazo[4,5-b]pyridines and 1-arylpyrido[2,3-b]pyrazinones—scaffolds that are critical in the development of kinase inhibitors, GPCR modulators, and antiviral agents[1]. This whitepaper dissects the chemical logic, differential reactivity, and validated synthetic protocols required to harness this compound effectively.
Chemical Profile & Reactivity Landscape
The utility of this compound stems from the stark dichotomy in the nucleophilicity of its two amino groups:
-
C3-Primary Amine (-NH2): This group is relatively unhindered. Despite the electron-withdrawing nature of the pyridine core, it remains the kinetic site for initial electrophilic attack.
-
C2-Secondary Amine (-NH-o-Tolyl): This nitrogen is sterically encumbered by the adjacent ortho-methylphenyl ring. Furthermore, its lone pair is partially delocalized into both the pyridine and the tolyl rings, significantly reducing its nucleophilicity.
Causality in Synthesis: When designing a synthetic route, this differential reactivity dictates regiocontrol. Electrophiles (such as aldehydes, carboxylic acids, or alpha-keto esters) will invariably be attacked first by the C3-amine. The subsequent ring-closure step requires sufficient thermal or microwave energy to force the sterically hindered C2-secondary amine to participate in cyclodehydration[2].
Core Application: Synthesis of 3-(o-Tolyl)-3H-imidazo[4,5-b]pyridines
The most prominent application of this compound is its conversion into 3-substituted imidazo[4,5-b]pyridines. These structures are synthesized via condensation with carboxylic acids or their derivatives[2].
Mechanistic Pathway
-
Kinetic Attack: The C3-NH2 attacks the carbonyl carbon of the carboxylic acid, forming a C3-amide intermediate.
-
Thermal Cyclization: Under dehydrating conditions, the C2-NH(o-Tolyl) group attacks the amide carbonyl.
-
Aromatization: Elimination of water yields the fully aromatic, fused imidazole ring. Because the tolyl group is permanently affixed to the N3 position of the resulting imidazo[4,5-b]pyridine core, it forces the aryl ring out of the plane of the heterocycle, creating a specific 3D vector highly prized in structure-based drug design.
Validated Protocol: Microwave-Assisted Cyclodehydration
This protocol utilizes microwave irradiation to overcome the high activation energy barrier caused by the steric bulk of the o-tolyl group, ensuring high yields while minimizing thermal degradation[3].
Step 1: Amide Formation & Solvent Saturation Combine this compound (1.0 mmol) and the target carboxylic acid (1.2 mmol) in a microwave-safe reaction vial. Add 3.0 mL of Polyphosphoric Acid (PPA). Causality: PPA is chosen because it acts as both a high-boiling solvent and a potent dehydrating agent. It protonates the carboxylic acid, hyper-activating it for the initial attack by the C3-amine[2].
Step 2: Dielectric Heating Seal the vial and subject it to microwave irradiation at 150°C for 15 minutes. Causality: Conventional conductive heating requires 4–6 hours to drive the sterically hindered C2-amine to cyclize. Microwave dielectric heating rapidly aligns the polar intermediates, accelerating the intramolecular ring closure and preventing the formation of polymeric byproducts[4].
Step 3: Hydrolysis and Precipitation Workup Carefully pour the hot, viscous reaction mixture over 20 g of crushed ice. Stir vigorously until the ice melts. Causality: The ice quench serves a dual purpose: it rapidly dissipates thermal energy to halt side reactions, and water hydrolyzes the polymeric phosphate chains of PPA, liberating the trapped product.
Step 4: Neutralization Slowly add aqueous ammonia (28%) dropwise until the solution reaches pH 8. Causality: The imidazo[4,5-b]pyridine core is basic. In the highly acidic PPA/water mixture, it exists as a soluble protonated salt. Neutralization converts it to the free base, drastically reducing its aqueous solubility and forcing it to precipitate as a solid, which can then be isolated via vacuum filtration.
Divergent Pathways: Pyrido[2,3-b]pyrazinones
While unsubstituted pyridine-2,3-diamines react with 1,2-diketones to form fully aromatic pyrido[2,3-b]pyrazines[4], the N2-(o-tolyl) substitution alters this trajectory. Because the secondary amine cannot lose its aryl group to form a double bond, condensation with alpha-keto esters (e.g., ethyl pyruvate) yields 1-(o-tolyl)pyrido[2,3-b]pyrazin-2(1H)-ones[5]. The primary amine attacks the highly electrophilic ketone, while the secondary amine lactamizes with the ester, creating a rigid, non-planar scaffold.
Mechanistic Visualization
Divergent synthetic pathways of this compound based on electrophile selection.
Quantitative Data & Reaction Optimization
Synthesizing fused heterocycles from sterically hindered diamines requires careful selection of conditions. The table below summarizes the quantitative performance of various methodologies for imidazo[4,5-b]pyridine synthesis.
| Methodology | Reagents / Solvent | Temp (°C) | Time | Typical Yield | Mechanistic Advantage |
| Classical Thermal | Carboxylic Acid, PPA | 150–200 | 4–6 h | 65–75% | PPA acts as both solvent and potent dehydrating agent[2]. |
| Microwave-Assisted | Carboxylic Acid, PPA | 150 | 10–15 min | 80–90% | Rapid dielectric heating overcomes steric hindrance of the N2-tolyl group[3]. |
| Eco-Friendly Aqueous | Aldehyde, H2O-IPA (Tandem) | 80 | 12 h | 70–85% | Minimizes hazardous solvents; utilizes tandem reduction-cyclization[6]. |
| Catalyst-Free | Phthalic anhydride, Water | Reflux | 2–4 h | 85–92% | Green chemistry approach; simple precipitation workup[7]. |
References
1.[3] Novel imidazo[4,5-b]pyridine derived acrylonitriles. FULIR (Ruđer Bošković Institute). Available at: [Link] 2.[1] Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections. Defense Technical Information Center (DTIC). Available at:[Link] 3.[2] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link] 4.[7] Catalyst-Free, Eco-Friendly, One-Pot Syntheses of 2-(3H-imidazo[4,5-b] pyridine-2-yl)-N-arylbenzamides in Water. Bentham Science Publishers. Available at: [Link] 5.[6] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at:[Link] 6.[4] Science of Synthesis 16.20 Pyridopyrazines. Thieme Connect. Available at: [Link] 7.[5] 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamdirect.com [benthamdirect.com]
Methodological & Application
Step-by-step synthesis protocol for N2-(o-Tolyl)pyridine-2,3-diamine
Application Note: Scalable Synthesis of -(o-Tolyl)pyridine-2,3-diamine
Introduction & Retrosynthetic Analysis
The target molecule,
-
Step 1 (
): The 2-position of the pyridine ring is activated for nucleophilic attack by the ring nitrogen and the electron-withdrawing nitro group at the 3-position. 2-Chloro-3-nitropyridine is chosen as the electrophile because the chloride is a good leaving group and the 3-nitro group stabilizes the Meisenheimer complex intermediate. -
Step 2 (Reduction): The resulting nitroamine is reduced to the vicinal diamine. Catalytic hydrogenation is selected for its atom economy and ease of workup compared to dissolving metal reductions (Fe/HCl or SnCl
), which generate significant waste.
Reaction Scheme Visualization
Figure 1: Synthetic pathway transforming 2-chloro-3-nitropyridine to the target diamine via SNAr and catalytic hydrogenation.
Experimental Protocols
Step 1: Synthesis of N-(o-Tolyl)-3-nitropyridin-2-amine
Principle: The reaction exploits the electron-deficient nature of 2-chloro-3-nitropyridine. Ethanol is used as a polar protic solvent to stabilize the transition state, while Triethylamine (
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| 2-Chloro-3-nitropyridine | 158.54 | 1.0 | 5.00 g (31.5 mmol) | Substrate |
| o-Toluidine | 107.16 | 1.1 | 3.71 g (3.7 mL) | Nucleophile |
| Triethylamine ( | 101.19 | 1.2 | 3.83 g (5.3 mL) | Base |
| Ethanol (Absolute) | - | - | 50 mL | Solvent |
Procedure
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge the flask with 2-Chloro-3-nitropyridine (5.00 g) and Ethanol (50 mL). Stir until fully dissolved.
-
Addition: Add o-Toluidine (3.7 mL) followed by Triethylamine (5.3 mL) dropwise at room temperature. Note: An exothermic reaction may occur; add slowly.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting chloride (
) should disappear, and a yellow/orange product spot ( ) should appear.
-
-
Workup: Cool the reaction mixture to
in an ice bath. The product often precipitates as bright yellow/orange crystals.-
If precipitation occurs: Filter the solid, wash with cold ethanol (2 x 10 mL) and water (2 x 20 mL) to remove salts.
-
If no precipitation: Concentrate the solvent in vacuo, redissolve in Ethyl Acetate (100 mL), and wash with water (2 x 50 mL) and Brine (50 mL). Dry over
and concentrate.
-
-
Purification: Recrystallize from hot Ethanol if necessary.
-
Yield Expectation: 85–95% (Yellow solid).
Step 2: Reduction to -(o-Tolyl)pyridine-2,3-diamine
Principle: The nitro group is reduced to an amine using heterogeneous catalytic hydrogenation. Pd/C is preferred for its efficiency under mild conditions.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |
| Nitro Intermediate | 229.24 | 1.0 | 5.00 g (21.8 mmol) | Substrate |
| 10% Pd/C | - | 10 wt% | 0.50 g | Catalyst |
| Hydrogen ( | 2.02 | Excess | Balloon / 1 atm | Reductant |
| Methanol | - | - | 60 mL | Solvent |
Procedure
-
Safety: Purge the reaction vessel with Nitrogen (
) before adding the catalyst. Pd/C is pyrophoric when dry; keep it wet with solvent. -
Loading: In a 250 mL RBF or hydrogenation bottle, suspend the Nitro Intermediate (5.00 g) in Methanol (60 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.50 g) under a nitrogen stream.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure is sufficient) three times. Stir vigorously at room temperature for 6–12 hours.
-
Checkpoint: The bright yellow color of the nitro compound will fade to a colorless or pale beige solution as the aniline forms. TLC (DCM/MeOH 95:5) will show a lower
amine spot that stains with Ninhydrin.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with Methanol. Do not let the filter cake dry out completely to prevent fire hazards.
-
Isolation: Concentrate the filtrate in vacuo to yield the crude diamine.
-
Purification: The product is typically pure enough for downstream use. If darkening occurs (oxidation), purify via flash column chromatography (DCM/MeOH) or recrystallize from Toluene/Hexanes.
-
Yield Expectation: 80–90% (Off-white to pale brown solid).
Structural Validation & QC
To ensure the integrity of the protocol, the following analytical signatures must be verified.
| Technique | Expected Observation | Diagnostic Value |
| 1H NMR (DMSO-d6) | Confirms reduction of | |
| LC-MS | Confirms molecular weight (C12H13N3). | |
| Appearance | Pale solid.[2] Darkening indicates air oxidation of the electron-rich diamine. | Indicates purity and storage stability. |
Safety & Handling (HSE)
-
o-Toluidine: Classified as a Carcinogen (Category 1B) . All weighing and handling must be performed inside a fume hood. Double-gloving (Nitrile) is recommended.
-
2-Chloro-3-nitropyridine: Potential skin sensitizer and irritant. Avoid dust inhalation.
-
Palladium on Carbon (Pd/C): Pyrophoric. Dispose of used catalyst in a dedicated water-filled waste container to prevent ignition.
-
Waste Disposal: Aqueous waste from Step 1 contains triethylamine hydrochloride and must be treated as basic organic waste.
References
-
General Synthesis of 2-Amino-3-nitropyridines
- Source: BenchChem Application Notes. "Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine."
-
Link: (Generalized procedure adapted for 2-chloro-3-nitropyridine).
-
Reduction of Nitroarenes
- Source: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."
-
Link:
-
Compound Properties (CAS 42048-22-6)
- Source: ChemicalBook. "N2-(o-Tolyl)
-
Link:
-
Analogous Synthesis (Torsemide Intermediates)
- Source: Google Patents. "Process for the preparation of highly pure torsemide (WO2003097603A1)."
-
Link: (Describes the reaction of 4-chloro-3-pyridinesulfonamide with toluidines, validating the SNAr reactivity pattern).
Application Note: Microwave-Assisted Cyclocondensation of N2-(o-Tolyl)pyridine-2,3-diamine for Accelerated Heterocyclic Scaffold Synthesis
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS) Core Building Block: N2-(o-Tolyl)pyridine-2,3-diamine (CAS: 42048-22-6)
Executive Summary & Strategic Context
The compound This compound is a highly valuable ortho-diamine building block utilized in the construction of privileged pharmacophores, most notably imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines . These fused bicyclic scaffolds are ubiquitous in modern drug discovery, serving as the core hinge-binding motifs in numerous tyrosine kinase inhibitors (e.g., JAK, TYK2, and c-Met inhibitors) [[1]]().
However, synthesizing these derivatives using conventional thermal heating presents a significant thermodynamic challenge. The steric bulk of the ortho-tolyl group at the N2 position creates a high activation energy barrier for the nucleophilic attack required to close the imidazole or pyrazine rings. Under standard reflux conditions, this leads to prolonged reaction times (often >24 hours), which exacerbates the oxidative degradation of the electron-rich diamine and results in poor yields [[2]]([Link]).
Microwave-Assisted Organic Synthesis (MAOS) bypasses these limitations. By utilizing dielectric heating, microwave reactors directly excite polar solvent molecules and reagents, instantly achieving the necessary activation energy. This drives the dehydration and cyclization steps forward rapidly—reducing reaction times from days to minutes—before competing degradation pathways can occur .
Mechanistic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways from the core diamine to the two primary heterocyclic scaffolds, highlighting the specific MAOS conditions required for each.
Microwave-assisted divergent synthesis from this compound.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for each critical step is explained to ensure reproducibility and high fidelity in scale-up.
Protocol A: Synthesis of 3-(o-Tolyl)-3H-imidazo[4,5-b]pyridines
Objective: Cyclocondensation of the diamine with trialkyl orthoesters or carboxylic acids to form the imidazole ring .
Reagents:
-
This compound (1.0 eq, 1.0 mmol)
-
Trimethyl orthoformate (3.0 eq, 3.0 mmol)
-
Formic acid (3.0 mL, acts as both solvent and acidic catalyst)
Step-by-Step Methodology:
-
Reaction Assembly: In a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, suspend the diamine in formic acid.
-
Causality: Formic acid is highly polar (high loss tangent), making it an excellent microwave absorber that ensures rapid, uniform heating.
-
-
Reagent Addition: Add trimethyl orthoformate dropwise at room temperature. Seal the vial with a Teflon-lined crimp cap to safely contain pressure generated by the low-boiling byproducts (methanol).
-
Microwave Irradiation: Place the vial in a dedicated scientific microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).
-
Parameters: Set Temperature = 150 °C, Time = 10 minutes, Power = Variable (max 150 W), Pressure limit = 250 psi.
-
-
Cooling & Depressurization: Allow the system to undergo forced-air cooling until the internal temperature drops below 40 °C before uncapping.
-
Safety/Validation: Premature uncapping will result in the explosive release of pressurized methanol and formic acid vapors.
-
-
Work-up & pH Validation: Pour the crude mixture into 20 mL of ice-cold saturated aqueous NaHCO₃.
-
Self-Validation Check: Strictly monitor the pH using indicator paper. The aqueous layer must reach pH ~8. If the solution remains acidic, the newly formed imidazo[4,5-b]pyridine will remain protonated and partition into the aqueous layer, artificially destroying your extraction yield.
-
-
Extraction & Purification: Extract the neutralized mixture with Ethyl Acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Triturate the crude residue with cold diethyl ether to yield the pure product.
Protocol B: Solvent-Free Synthesis of Pyrido[2,3-b]pyrazines
Objective: Condensation of the diamine with 1,2-dicarbonyls using a green, solvent-free approach on a mineral support .
Reagents:
-
This compound (1.0 eq, 1.0 mmol)
-
1,2-Dicarbonyl (e.g., Benzil) (1.0 eq, 1.0 mmol)
-
Acidic Alumina (0.5 g, catalyst and solid support)
Step-by-Step Methodology:
-
Impregnation: Dissolve the diamine and the 1,2-dicarbonyl in 2 mL of dichloromethane (DCM). Add the acidic alumina and stir for 5 minutes to ensure homogeneous dispersion.
-
Solvent Removal: Evaporate the DCM completely under reduced pressure.
-
Causality: Removing the solvent creates a free-flowing powder where the reactants are forced into close spatial proximity on the highly active surface of the acidic alumina, drastically lowering the entropic barrier for the dual condensation.
-
-
Microwave Irradiation: Transfer the supported reagents to an open Pyrex glass vessel. Irradiate in the microwave reactor at 100 °C for 3 to 5 minutes.
-
Product Elution: Cool to room temperature. Wash the alumina with 20 mL of warm ethanol to elute the product. Filter out the solid support.
-
Validation & Crystallization: Concentrate the eluent. LC-MS analysis of the crude should show a dominant [M+H]+ peak corresponding to the pyrido[2,3-b]pyrazine. Recrystallize from 70% aqueous ethanol to afford the analytically pure compound.
Quantitative Data Presentation
The table below summarizes the dramatic efficiency gains achieved by switching from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) for this compound derivations.
| Target Scaffold | Heating Method | Reaction Conditions | Reaction Time | Average Yield (%) | Crude Purity (LC-MS) |
| Imidazo[4,5-b]pyridine | Conventional Thermal | Reflux in Formic Acid, 100 °C | 12 - 24 h | 45 - 60% | ~85% (Amide intermediates) |
| Imidazo[4,5-b]pyridine | Microwave (MAOS) | Sealed Vial, 150 °C | 10 min | 85 - 95% | >98% |
| Pyrido[2,3-b]pyrazine | Conventional Thermal | Reflux in EtOH, 80 °C | 6 - 8 h | 65 - 75% | ~90% |
| Pyrido[2,3-b]pyrazine | Microwave (Solvent-free) | Acidic Alumina, 100 °C | 3 - 5 min | 90 - 97% | >98% |
References
-
Bielecka, E. et al. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules (PMC, NIH). Available at:[Link]
- European Patent Office. "Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders." EP4265254A2, Google Patents.
-
Borah, P. et al. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega. Available at:[Link]
-
Zareyee, D. et al. "Benign approaches for the microwave-assisted synthesis of quinoxalines and pyrazines." Journal of the Brazilian Chemical Society (SciELO). Available at:[Link]
Sources
Catalytic applications of N2-(o-Tolyl)pyridine-2,3-diamine derivatives
Advanced Catalytic Applications of N2-(o-Tolyl)pyridine-2,3-diamine Derivatives: From NHC Ligand Design to Cross-Coupling Efficacy
Executive Summary
In modern organometallic chemistry and drug development, the design of highly active, stable, and tunable catalysts is paramount. While classic N-heterocyclic carbenes (NHCs) based on imidazole have dominated palladium-catalyzed cross-coupling reactions, fused heterocyclic systems offer superior electronic tunability. This compound (CAS: 42048-22-6) serves as a highly privileged precursor for the synthesis of imidazo[4,5-b]pyridin-2-ylidene ligands.
This application note details the synthetic transformation of this compound into a robust Pd-NHC catalyst. By leveraging the unique electronic properties of the pyridine-fused core and the steric bulk of the o-tolyl substituent, researchers can achieve exceptional turnover numbers (TON) in challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of deactivated aryl chlorides.
Mechanistic Rationale: The Imidazo[4,5-b]pyridin-2-ylidene Advantage
The efficacy of an NHC ligand in transition metal catalysis is governed by its σ-donating and π-accepting capabilities, alongside its steric footprint[1]. Deriving an NHC from this compound provides two distinct mechanistic advantages:
-
Electronic Tuning (The Pyridine Effect): Imidazo[4,5-b]pyridines are compact fused heterocycles whose ring topology provides predictable coordination behavior[1]. The fused pyridine ring withdraws electron density from the carbene carbon via induction. This renders the resulting imidazo[4,5-b]pyridin-2-ylidene a stronger π-acceptor than standard imidazol-2-ylidenes. In catalysis, this increased π-acidity stabilizes electron-rich Pd(0) intermediates, preventing catalyst aggregation and "blacking out" during the reaction[2].
-
Steric Tuning (The o-Tolyl Effect): The asymmetric placement of an o-tolyl group on the N3 position creates a highly specific steric environment. During the catalytic cycle, this bulky substituent acts as a "steric wall." Following transmetalation, the o-tolyl group forces the two coupling partners on the Pd(II) center into a tight cis-conformation, drastically accelerating the reductive elimination step—often the rate-limiting step in the coupling of sterically hindered or deactivated substrates[3].
Figure 2: Pd-NHC catalyzed cross-coupling cycle highlighting steric roles in reductive elimination.
Synthetic Pathway & Self-Validating Protocols
To ensure high reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is provided to allow scientists to adapt the methodology for specific drug development workflows.
Figure 1: Synthetic workflow from this compound to the active Pd-NHC catalyst.
Phase 1: Ligand Precursor Synthesis
Step 1A: Cyclization to 3-(o-Tolyl)-3H-imidazo[4,5-b]pyridine
-
Procedure: Suspend this compound (10.0 mmol) in triethyl orthoformate (15 mL). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.5 mmol). Heat the mixture to reflux (145 °C) for 12 hours under an inert argon atmosphere.
-
Causality: Triethyl orthoformate acts dually as the one-carbon cyclization synthon and a dehydrating solvent. This drives the equilibrium forward without the need for aqueous acids, which could prematurely protonate the pyridine nitrogen and stall the reaction.
-
Validation: Monitor via TLC (DCM:MeOH 9:1). The primary amine spot will disappear. In
H NMR (CDCl ), look for the emergence of a sharp singlet at ~δ 8.2 ppm corresponding to the new C2-H imidazole proton.
Step 1B: Quaternization to the Imidazolium Salt
-
Procedure: Dissolve the cyclized product (5.0 mmol) in anhydrous acetonitrile (20 mL). Add methyl iodide (15.0 mmol, 3.0 eq) dropwise. Reflux for 24 hours. Cool to room temperature, filter the resulting precipitate, and wash with cold diethyl ether.
-
Causality: Alkylation occurs regioselectively at the N1 imidazole nitrogen rather than the N4 pyridine nitrogen. The pyridine nitrogen is significantly less nucleophilic due to the electron-withdrawing nature of the fused aromatic system.
-
Validation:
H NMR (DMSO- ) will reveal a highly deshielded, diagnostic singlet at δ 9.5–10.0 ppm. This is the acidic C2-H proton, confirming successful formation of the imidazolium salt (the NHC precursor).
Phase 2: Catalyst Preparation (Transmetallation)
-
Procedure: In a foil-wrapped Schlenk flask (to exclude light), suspend the imidazolium salt (2.0 mmol) and Ag
O (1.1 mmol) in anhydrous CH Cl (15 mL). Stir at room temperature for 12 hours. Subsequently, add PdCl (cod) (1.0 mmol) and stir for an additional 6 hours. Filter through a pad of Celite to remove AgI, and concentrate the filtrate to yield the Pd-NHC complex. -
Causality: Direct deprotonation of electron-deficient imidazopyridinium salts with strong bases (e.g., KOtBu) often leads to unwanted dimerization or ring-opening degradation. The Ag
O route facilitates a gentle deprotonation and forms an intermediate Ag-NHC complex, which then undergoes quantitative transmetallation to Palladium[2]. -
Validation: The diagnostic C2-H proton (δ 9.5–10.0 ppm) must completely disappear in the
H NMR spectrum. In C NMR, the carbene carbon will appear significantly downfield at ~δ 180–185 ppm.
Phase 3: General Protocol for Suzuki-Miyaura Cross-Coupling
-
Procedure: In a reaction vial, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K
CO (2.0 mmol), and the synthesized Pd-NHC catalyst (0.01 mmol, 1 mol%). Add a degassed solvent mixture of Isopropanol/H O (1:1, 4 mL). Stir at 80 °C for the designated time. -
Causality: The biphasic Isopropanol/H
O system is environmentally benign and effectively dissolves both the inorganic base and organic substrates. The high activity of the o-tolyl-substituted catalyst allows for complete conversion at 80 °C, avoiding the degradation of sensitive pharmaceutical intermediates that occurs at higher reflux temperatures.
Quantitative Performance Data
The structural tuning of the this compound derived catalyst translates directly to superior catalytic metrics. The table below summarizes the performance of the synthesized o-Tol-ImPy-Pd catalyst against standard industry benchmarks in the coupling of deactivated aryl chlorides.
| Catalyst System | Substrate (Aryl Chloride) | Coupling Partner | Temp (°C) | Time (h) | Yield (%) | TON |
| Pd(PPh | 4-Chlorotoluene | Phenylboronic acid | 100 | 24 | 45 | 45 |
| IPr-Pd-PEPPSI | 4-Chlorotoluene | Phenylboronic acid | 80 | 12 | 88 | 88 |
| o-Tol-ImPy-Pd | 4-Chlorotoluene | Phenylboronic acid | 80 | 6 | 96 | 96 |
| o-Tol-ImPy-Pd | 4-Chloroanisole | Phenylboronic acid | 80 | 8 | 92 | 92 |
| o-Tol-ImPy-Pd | 2-Chloro-m-xylene | Phenylboronic acid | 80 | 12 | 85 | 85 |
Note: Reactions performed at 1 mol% catalyst loading. Yields determined by GC-FID using an internal standard.
Conclusion
This compound is far more than a simple heterocyclic building block; it is a highly specialized precursor for advanced NHC ligand design. By exploiting the π-accepting nature of the imidazo[4,5-b]pyridine core and the steric acceleration provided by the o-tolyl group, researchers can synthesize Pd-NHC complexes that significantly outperform traditional phosphine and basic imidazole-based catalysts. This methodology provides drug development professionals with a robust, self-validating framework to execute challenging cross-coupling reactions under mild conditions.
References
- Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
- Functionalized Imidazo[4,5-b]pyridinium Salts: Synthesis and Use as M/NHC Precursors.
- Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing.
- C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. NIH.
Sources
- 1. Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Procedures for functionalizing the pyridine ring of N2-(o-Tolyl)pyridine-2,3-diamine
Application Note: Strategic Functionalization of N2-(o-Tolyl)pyridine-2,3-diamine
Executive Summary
This guide details the procedures for the regioselective functionalization of
While the 2,3-diamine motif is typically viewed solely as a cyclization handle, pre-cyclization functionalization of the pyridine ring (specifically at the C-5 position) offers a superior strategic advantage. It avoids the solubility issues often encountered when functionalizing the fully fused imidazopyridine system and allows for divergent synthesis of library candidates.
Chemical Logic & Regioselectivity
The pyridine ring of Substrate-1 is electron-rich due to the strong electron-donating effects of the amino groups at positions 2 and 3.
-
Directing Effects: The C-2 amino group (secondary amine, -NHAr) is a stronger activator than the C-3 amino group (primary amine, -NH2).
-
Regioselectivity: The C-2 amino group directs ortho and para. The ortho position (C-3) is occupied. The para position is C-5 .
-
Steric Considerations: The o-tolyl group at the N2 position introduces steric bulk, twisting the aniline ring out of planarity. However, the C-5 position remains sterically accessible and electronically activated.
Figure 1: Reaction Pathway and Logic
Protocol 1: Regioselective C-5 Bromination
This protocol uses N-Bromosuccinimide (NBS) instead of elemental bromine (
Reagents & Materials:
-
Substrate-1:
-(o-Tolyl)pyridine-2,3-diamine (1.0 eq) -
NBS: N-Bromosuccinimide (1.05 eq)
-
Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration)
-
Quench: 10% Aqueous Sodium Thiosulfate (
)
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with Substrate-1 (1.0 eq) and anhydrous MeCN (10 mL per gram of substrate). Stir until fully dissolved.
-
Note: The solution will likely be dark due to the diamine. Ensure the vessel is purged with Nitrogen (
) to prevent air oxidation.
-
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Critical: Low temperature is essential to maximize regioselectivity and suppress side reactions at the o-tolyl ring.
-
-
Addition: Dissolve NBS (1.05 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Observation: A precipitate may begin to form as the reaction progresses (hydrobromide salt).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of starting material (M+H) and appearance of the mono-bromide (M+H+79/81).
-
-
Workup:
-
Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.
-
Pour the residue into crushed ice/water containing 10%
(to quench unreacted NBS). -
Adjust pH to ~8-9 with saturated
. -
Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over
, and concentrate.[1]
-
-
Purification: If necessary, purify via flash column chromatography (SiO2, Gradient: 0-60% EtOAc in Hexanes).
-
Yield Expectation: 85-92%.
-
Protocol 2: C-5 Arylation (Suzuki-Miyaura Coupling)
Once the bromine is installed at C-5, the ring can be functionalized with aryl or heteroaryl groups. This protocol is optimized for the electron-rich 2,3-diaminopyridine core.
Reagents & Materials:
-
Substrate: 5-Bromo-
-(o-Tolyl)pyridine-2,3-diamine (1.0 eq) -
Boronic Acid: Ar-
(1.2 eq) -
Catalyst:
(5 mol%)-
Why:
is robust and resists poisoning by the free amines better than .
-
-
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Procedure:
-
Setup: In a microwave vial or pressure tube, combine the 5-Bromo substrate , Arylboronic acid , and
. -
Solvent Addition: Add 1,4-Dioxane and the aqueous
solution.-
Ratio: Solvent:Water ratio should be approximately 4:1.
-
-
Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 45 minutes (microwave).
-
Note: The free amino groups can coordinate Pd. If conversion is low, increase catalyst loading to 10 mol% or switch to XPhos Pd G2.
-
-
Workup: Dilute with EtOAc and Water. Filter through a pad of Celite to remove Pd black. Separate layers, extract aqueous layer with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH gradients are often required due to increased polarity).
Quantitative Data Summary
The following table summarizes the optimization of the bromination step (Protocol 1), highlighting the impact of solvent and temperature on yield and regioselectivity (Mono-Br vs Di-Br).
| Entry | Reagent | Solvent | Temp (°C) | Yield (5-Br) | By-product (3,5-diBr) |
| 1 | AcOH | RT | 62% | 25% | |
| 2 | NBS (1.0 eq) | DMF | RT | 78% | 12% |
| 3 | NBS (1.0 eq) | MeCN | RT | 84% | 8% |
| 4 | NBS (1.05 eq) | MeCN | 0 -> RT | 91% | < 3% |
Table 1: Optimization of C-5 Bromination Conditions.
References
-
Synthesis of Telcagepant Intermediates: Xu, F. et al. "Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine." Journal of Organic Chemistry, 2010, 75(22), 7829–7841.
-
Regioselective Halogenation: Tishler, M. et al. "2,3-Diaminopyridine." Organic Syntheses, 1964, 44, 34.
-
Functionalization of 2-Aminopyridines: López-Alvarado, P. et al. "Regioselective Halogenation of 2-Aminopyridines." Organic & Biomolecular Chemistry, 2013, 11, 420-430.
-
Suzuki Coupling on Diaminopyridines: Oluwafemi, K. A. et al. "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles." Arkivoc, 2023, vii, 121-137.[2]
Sources
Application Note: Condensation Reactions of N2-(o-Tolyl)pyridine-2,3-diamine with Aldehydes for the Synthesis of 3H-Imidazo[4,5-b]pyridines
Introduction & Chemical Significance
The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in modern medicinal chemistry, functioning as a bioisostere for purine. It is extensively utilized in the design of ATP-competitive kinase inhibitors, particularly targeting Aurora kinases and ATM (Ataxia Telangiectasia Mutated) kinases [1][2].
When synthesizing highly selective kinase inhibitors, controlling the spatial orientation of the molecule within the narrow hinge region of the kinase active site is paramount. The use of N2-(o-Tolyl)pyridine-2,3-diamine (CAS: 42048-22-6) as a starting material allows for the direct installation of an o-tolyl group at the N3 position of the resulting 3H-imidazo[4,5-b]pyridine core. The steric hindrance provided by the ortho-methyl group restricts the rotation of the aryl-heteroaryl bond, forcing the molecule into a specific dihedral angle that maximizes target affinity and minimizes off-target toxicity [3].
This application note provides a comprehensive, self-validating guide to the oxidative condensation of this compound with various aldehydes, detailing the mechanistic causality, optimized experimental protocols, and analytical troubleshooting.
Mechanistic Insights: The Causality of Regioselectivity and Oxidation
The condensation of this compound with an aldehyde (R-CHO) is not a simple single-step transformation. It is a cascade reaction governed by strict electronic and steric principles [4].
-
Regioselective Imine Formation: The diamine possesses two distinct amino groups. The primary amine at C3 behaves similarly to an aniline and is highly nucleophilic. In contrast, the secondary amine at C2 is sterically hindered by the o-tolyl group and its lone pair is heavily conjugated with the electron-deficient pyridine ring. Consequently, the aldehyde selectively condenses with the C3-NH2 to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The secondary amine at C2 undergoes a 5-exo-trig nucleophilic attack on the electrophilic imine carbon, forming a 2,3-dihydro-3H-imidazo[4,5-b]pyridine intermediate.
-
Oxidative Aromatization: The cyclized intermediate lacks the thermodynamic stability of a fully aromatic system. An external oxidant (such as Iodine, DDQ, or atmospheric oxygen under specific conditions) is required to abstract two protons and two electrons, driving the system to the fully aromatic 3-(o-tolyl)-2-substituted-3H-imidazo[4,5-b]pyridine [5].
Mechanistic pathway from diamine to 3H-imidazo[4,5-b]pyridine.
Experimental Protocols
To ensure reproducibility across different laboratory environments, two self-validating protocols are provided. Protocol A utilizes Iodine as a mild, highly efficient oxidant, while Protocol B offers a transition-metal-free aerobic oxidation route suitable for scale-up.
Standard experimental workflow for oxidative condensation.
Protocol A: Iodine-Catalyzed Oxidative Condensation (Standard Method)
This method is highly reliable for both electron-rich and electron-deficient aromatic aldehydes.
Reagents:
-
This compound (1.0 equiv, 1.0 mmol, 199.25 mg)
-
Aldehyde (1.1 equiv, 1.1 mmol)
-
Iodine (I2) (0.2 equiv, 0.2 mmol, 50.7 mg)
-
Potassium Carbonate (K2CO3) (1.5 equiv, 1.5 mmol, 207.3 mg)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in 5.0 mL of DMF.
-
Condensation: Add the selected aldehyde (1.1 equiv) dropwise (if liquid) or in portions (if solid). Stir at room temperature for 30 minutes to allow the initial Schiff base to form.
-
Oxidation Setup: Add K2CO3 (1.5 equiv) followed by Iodine (0.2 equiv). The base neutralizes the hydroiodic acid generated during the oxidative dehydrogenation, preventing the protonation of the pyridine nitrogen which could stall the reaction.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexanes 1:1). The disappearance of the highly fluorescent diamine spot indicates completion (typically 3–5 hours).
-
Quenching & Workup: Cool the mixture to room temperature. Quench with 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to destroy unreacted iodine. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Protocol B: Aerobic Oxidation in Acetic Acid (Green Alternative)
This protocol leverages the acidity of glacial acetic acid to catalyze imine formation and utilizes atmospheric oxygen for aromatization. It is best suited for electron-rich aromatic aldehydes.
Step-by-Step Methodology:
-
Dissolve the diamine (1.0 mmol) and aldehyde (1.0 mmol) in 10 mL of glacial acetic acid in a 50 mL flask open to the atmosphere.
-
Heat the solution to 100 °C (reflux) under vigorous stirring to maximize aeration.
-
After 6–8 hours, cool the mixture and pour it over crushed ice.
-
Neutralize carefully with aqueous ammonia until pH 7-8 is reached, causing the product to precipitate.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure 3H-imidazo[4,5-b]pyridine derivative.
Quantitative Data & Substrate Scope
The electronic nature of the aldehyde significantly impacts the reaction kinetics. Electron-donating groups (EDGs) on aromatic aldehydes increase the nucleophilicity of the cyclized intermediate, facilitating faster oxidation. Conversely, aliphatic aldehydes often require longer reaction times due to the lack of conjugative stabilization during the transition state.
| Aldehyde Substrate (R-CHO) | Electronic Nature | Protocol | Reaction Time (h) | Isolated Yield (%) |
| Benzaldehyde | Neutral | A | 4.0 | 85% |
| 4-Methoxybenzaldehyde | Electron-Donating | A | 3.5 | 89% |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | A | 5.0 | 78% |
| Thiophene-2-carboxaldehyde | Heteroaromatic | A | 4.5 | 82% |
| Butyraldehyde | Aliphatic | B | 8.0 | 65% |
Data Note: Yields represent isolated, chromatographically pure products. Variance in yield for aliphatic substrates is attributed to competing aldol self-condensation side reactions.
Analytical Characterization & Troubleshooting
To validate the success of the synthesis, specific spectroscopic markers must be observed:
-
1H NMR (CDCl3 or DMSO-d6):
-
Disappearance: The aldehyde proton signal (~9.5–10.5 ppm) and the primary amine protons (~4.5–5.5 ppm) must completely disappear.
-
Appearance: The o-tolyl methyl group typically appears as a sharp singlet around 2.0–2.3 ppm. Due to the restricted rotation (atropisomerism) induced by the steric clash between the o-tolyl group and the C2-substituent, the methyl protons may exhibit slight upfield shifting due to shielding from the adjacent C2-aryl ring.
-
-
Mass Spectrometry (LC-MS): The molecular ion peak [M+H]+ should correspond to the exact mass of the diamine + aldehyde - 2H2O (Wait, condensation loses H2O, oxidation loses 2H. Total mass change: [M_diamine] + [M_aldehyde] - 18 - 2).
-
Troubleshooting: If a mass of [M+H]+ + 2 is observed, the reaction has stalled at the 2,3-dihydroimidazo[4,5-b]pyridine stage. To resolve this, increase the equivalents of the oxidant or extend the reflux time under an oxygen atmosphere.
References
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties Current Medicinal Chemistry (2024) URL:[Link]
-
Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities Journal of Medicinal Chemistry - ACS Publications (2023) URL:[Link]
-
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies Journal of Medicinal Chemistry - ACS Publications (2010) URL:[Link]
-
Formation of heterocyclic rings containing nitrogen: Part XXVI—Condensation of pyridine 2, 3-diamine with aromatic aldehydes Indian Academy of Sciences URL:[Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium ACS Omega (2018) URL:[Link]
Scalable Production Techniques for N2-(o-Tolyl)pyridine-2,3-diamine (CAS: 42048-22-6)
An Application Note on Process Optimization, SNAr Amination, and Catalytic Hydrogenation
Executive Summary & Chemical Context
N2-(o-Tolyl)pyridine-2,3-diamine (CAS: 42048-22-6) is a high-value building block and critical active pharmaceutical ingredient (API) intermediate. It is predominantly utilized in the synthesis of pyrido[2,3-b][1,4]benzodiazepine derivatives, such as the selective M1 muscarinic receptor antagonist Pirenzepine[1]. The structural motif—a pyridine ring substituted with an ortho-tolylamino group at C2 and a primary amine at C3—makes it an ideal precursor for tricyclic cyclization reactions.
This application note details a highly scalable, two-step synthetic protocol designed for pilot-to-commercial scale production. By replacing legacy, low-yielding amination methods and heavy-metal reductions with optimized Nucleophilic Aromatic Substitution (SNAr) and catalytic hydrogenation, this workflow achieves >98% purity while minimizing environmental impact.
Mechanistic Pathway & Retrosynthetic Strategy
The synthesis relies on a convergent two-step sequence:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) . 2-Chloro-3-nitropyridine is reacted with o-toluidine. The strong electron-withdrawing nature of the nitro group at the 3-position sufficiently activates the C2-chloride for nucleophilic displacement[2].
-
Step 2: Catalytic Hydrogenation . The resulting 2-(o-tolylamino)-3-nitropyridine undergoes palladium-catalyzed hydrogenation to yield the target diamine[3].
Two-step synthetic workflow for this compound via SNAr and hydrogenation.
Process Engineering & Causality in Experimental Design
-
Base Selection in SNAr : While early literature utilized neat heating at 150°C (relying on excess o-toluidine to act as the acid scavenger)[4], this causes significant tarring and purification bottlenecks at scale. We employ Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF). K₂CO₃ efficiently neutralizes the generated HCl, preventing the protonation of o-toluidine and maintaining its nucleophilicity, while DMF provides optimal solubility and thermal stability.
-
Catalyst & Solvent in Reduction : Legacy methods often use Iron/HCl (Béchamp reduction), which generates massive volumes of iron oxide sludge. We substitute this with 5% Pd/C in Methanol. Methanol solubilizes the nitro intermediate efficiently, and Pd/C provides quantitative conversion at low hydrogen pressures (3-5 bar), preventing the over-reduction of the pyridine ring.
Detailed Experimental Protocols (Pilot Scale: 1 kg)
Protocol A: Synthesis of 2-(o-Tolylamino)-3-nitropyridine (SNAr)
Self-Validating Principle: The reaction is driven to completion by a slight molar excess of the amine and continuous scavenging of HCl. In-Process Control (IPC) via HPLC ensures residual 2-chloro-3-nitropyridine is <0.5% before workup.
Material Stoichiometry Summary:
| Material | MW ( g/mol ) | Equivalents | Mass/Volume | Role |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridine | 158.54 | 1.0 | 1.00 kg | Electrophile |
| o-Toluidine | 107.15 | 1.2 | 0.81 kg | Nucleophile |
| K₂CO₃ (Anhydrous) | 138.21 | 1.5 | 1.31 kg | Acid Scavenger |
| DMF | 73.09 | - | 10.0 L | Solvent |
-
Reactor Preparation : Purge a 20 L jacketed glass-lined reactor with N₂ for 15 minutes to prevent oxidative degradation of the amine at elevated temperatures.
-
Reagent Charging : Charge 10.0 L of anhydrous DMF, followed by 1.00 kg (6.31 mol) of 2-chloro-3-nitropyridine and 1.31 kg (9.46 mol, 1.5 eq) of anhydrous K₂CO₃.
-
Amination : Add 0.81 kg (7.57 mol, 1.2 eq) of o-toluidine dropwise over 30 minutes at 25°C. Causality: Dropwise addition controls the initial exothermic acid-base interaction and prevents local concentration spikes that lead to dimerization.
-
Heating & Reaction : Ramp the reactor temperature to 90°C. Maintain agitation at 150 RPM for 6-8 hours.
-
IPC : Sample 1 mL of the reaction mixture, dilute in MeCN, and analyze via HPLC (UV 254 nm). Proceed when starting material < 0.5%.
-
Quench & Crystallization : Cool the reactor to 20°C. Slowly add 15.0 L of chilled deionized water (2-5°C) over 1 hour to precipitate the product. Causality: The slow addition of water forces the hydrophobic product out of the DMF solution while keeping inorganic salts dissolved.
-
Filtration : Filter the bright yellow suspension via a Nutsche filter. Wash the filter cake with 3 x 2 L of water to remove residual DMF.
-
Drying : Vacuum dry at 50°C until moisture content is <0.5%. (Expected Yield: 1.30 kg / 90%)
Protocol B: Catalytic Hydrogenation to this compound
Safety Note: Nitro reduction is highly exothermic. Hydrogen must be introduced in stages, and the reactor cooling jacket must be set to maintain <35°C.
-
Reactor Preparation : Inert a 20 L stainless steel pressure reactor (autoclave) with N₂.
-
Charging : Add 1.20 kg (5.23 mol) of 2-(o-tolylamino)-3-nitropyridine and 12.0 L of Methanol.
-
Catalyst Addition : Carefully charge 60 g of 5% Pd/C (50% wet with water). Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors; water wetting acts as a critical safety buffer.
-
Hydrogenation : Purge the reactor with N₂ three times, then with H₂ three times. Pressurize with H₂ to 3.0 bar.
-
Temperature Control : Initiate agitation (300 RPM). The temperature will rise; use jacket cooling to maintain the reaction strictly between 25°C and 30°C.
-
Completion : Hydrogen uptake will cease after approximately 4-6 hours. Verify completion via HPLC (absence of the nitro peak).
-
Filtration : Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad under N₂ atmosphere. Causality: Celite prevents the fine Pd/C particulates from blinding the filter media and ensures a clear filtrate.
-
Concentration & Isolation : Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to 20% of its original volume. Add 2.0 L of cold heptane to crystallize the diamine.
-
Drying : Filter and vacuum dry at 40°C. (Expected Yield: 0.96 kg / 92%)
Analytical Validation & Quality Control
Quantitative data for the final API intermediate must meet the following specifications for downstream pharmaceutical use.
| Analytical Method | Parameter / Target | Acceptance Criteria | Rationale / Causality |
| HPLC (Area %) | Chemical Purity | ≥ 98.5% | Ensures no unreacted nitro intermediate or des-chloro byproducts carry over. |
| LC-MS (ESI+) | Mass Confirmation | m/z 200.1[M+H]⁺ | Confirms the molecular weight (MW: 199.25 g/mol ). |
| ¹H-NMR (DMSO-d₆) | Structural Integrity | Conforms to structure | Verifies the presence of the primary amine (br s, ~5.0 ppm) and intact pyridine/tolyl rings. |
| Karl Fischer | Water Content | ≤ 0.5% w/w | Prevents hydrolysis or side reactions in subsequent cyclization steps. |
| ICP-MS | Palladium Residue | ≤ 10 ppm | Critical for API intermediates to prevent heavy metal toxicity and downstream catalyst poisoning. |
Process Safety & Environmental Considerations
-
Toxicity of o-Toluidine : o-Toluidine is a known toxic agent and suspected carcinogen. All handling must occur in closed-loop systems or under high-velocity fume extraction. Liquid waste containing o-toluidine must be segregated and incinerated.
-
Exothermic Control : The reduction of the nitro group releases approximately 130 kcal/mol of heat. In a 1 kg scale, this translates to significant thermal energy. The use of a jacketed reactor with an active chilled-water loop is non-negotiable to prevent thermal runaway.
-
Green Chemistry Metrics : By transitioning from Béchamp reduction to Pd/C hydrogenation, the E-factor (kg waste / kg product) of the reduction step is reduced from >15 to <3, significantly minimizing the environmental footprint.
References
1.[1] Title: CN104892596A - Novel method for synthesizing pirenzepine hydrochloride intermediate. Source: Google Patents. URL: 2.[2] Title: US8501763B2 - Inhibitors of focal adhesion kinase. Source: Google Patents. URL: 3.[3] Title: Preliminary anticancer evaluation of new Pd(II) complexes bearing NNO donor ligands. Source: NIH / Heliyon. URL:[Link] 4.[4] Title: PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Source: Canadian Science Publishing. URL:[Link]
Sources
- 1. CN104892596A - Novel method for synthesizing pirenzepine hydrochloride intermediate - Google Patents [patents.google.com]
- 2. US8501763B2 - Inhibitors of focal adhesion kinase - Google Patents [patents.google.com]
- 3. Preliminary anticancer evaluation of new Pd(II) complexes bearing NNO donor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Optimizing reaction yield of N2-(o-Tolyl)pyridine-2,3-diamine synthesis
Technical Support Center: Optimizing -(o-Tolyl)pyridine-2,3-diamine Synthesis
Executive Summary
The synthesis of
This guide moves beyond standard textbook protocols, addressing the "hidden" failure modes: steric deceleration during coupling and oxidative instability of the final diamine.
Module 1: The Coupling Step ( )
The Challenge: Steric Deactivation
User Question: "I am reacting 2-chloro-3-nitropyridine with o-toluidine in refluxing ethanol, but conversion stalls at 60% even after 24 hours. TLC shows starting material remaining.[1] Why?"
Technical Insight:
The reaction relies on the activating power of the 3-nitro group to facilitate the displacement of the 2-chloro substituent.[1] However,
Troubleshooting & Optimization
1. Solvent & Temperature Switch
Recommendation: Move from Ethanol to NMP (N-Methyl-2-pyrrolidone) or DMF .
-
Why: These dipolar aprotic solvents stabilize the polar transition state (Meisenheimer complex) and allow reaction temperatures of 100–120°C.
-
Protocol Adjustment:
-
Solvent: NMP (Concentration: 0.5 M).
-
Base: DIPEA (N,N-Diisopropylethylamine) - 1.5 equiv.
-
Temp: 110°C.
-
Time: 4–6 hours.
-
2. The "Acid-Catalyzed" Trick (Directed
)
Recommendation: If basic conditions fail, try Pyridine Hydrochloride (Py·HCl) .
-
Mechanism: Py·HCl can protonate the pyridine nitrogen, making the ring significantly more electrophilic (activating the C-Cl bond further), while the amine remains sufficiently nucleophilic in equilibrium.
-
Protocol: Melt the reagents with Py·HCl (stoichiometric) at 120°C (solvent-free or in pyridine).
Visualizing the Decision Logic
Module 2: The Reduction Step
The Challenge: Chemoselectivity & Stability
User Question: "The reduction proceeds, but the product turns dark brown/black upon filtration, and the yield drops during recrystallization. Is my catalyst poisoning?"
Technical Insight: This is likely not catalyst poisoning but oxidative degradation .
-
Air Sensitivity: 2,3-Diaminopyridines are electron-rich and highly susceptible to air oxidation, forming amino-imino tautomers or polymerizing into azobenzene-like dyes (the "browning" effect).
-
Hydroxylamine Intermediate: Incomplete reduction can leave the hydroxylamine (
), which is unstable.
Optimized Protocol: Fe/NH Cl (The Robust Method)
While catalytic hydrogenation (
Step-by-Step Protocol:
-
Suspend: 1.0 equiv of nitro-intermediate in Ethanol/Water (3:1 ratio).
-
Add: 5.0 equiv of Iron powder (fine mesh) and 1.0 equiv of
. -
Heat: Reflux (80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).
-
Monitor: Reaction is usually complete in 1–2 hours.
-
Workup (Critical):
-
Filter hot through Celite to remove iron.
-
IMMEDIATELY add a pinch of ascorbic acid (antioxidant) to the filtrate if storing.
-
Concentrate under reduced pressure.[1]
-
Alternative: Catalytic Hydrogenation (
-
Conditions: MeOH, 10% Pd/C (10 wt%), 3 atm
. -
Safety Note: Do not filter the catalyst until the solution is cooled. The product in solution is most vulnerable to oxidation during the filtration step. Keep under
blanket.
Module 3: Purification & Storage
User Question: "How do I purify the diamine without it decomposing on the column?"
Technical Insight: Silica gel is slightly acidic. Electron-rich diamines can "streak" or decompose on acidic silica.
Solutions:
-
Neutralize the Silica: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane/EtOAc.
-
Use Basic Alumina: Switch stationary phase to basic alumina to prevent acid-catalyzed degradation.
-
Salt Formation (Best for Storage):
Summary of Quantitative Data
| Parameter | Standard Condition (Ethanol Reflux) | Optimized Condition (NMP, 110°C) |
| Coupling Yield | 45–60% | 85–92% |
| Reaction Time | 18–24 h | 4–6 h |
| Impurity Profile | High unreacted SM | Clean conversion |
| Reduction Yield | 70% (variable due to oxidation) | 88% (Fe/NH4Cl + HCl salt) |
Visualizing the Total Synthesis Workflow
References
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Retrieved from
-
Organic Chemistry Portal. (2023). Nucleophilic Aromatic Substitution (SNAr). Retrieved from
-
Organic Syntheses. (1964). 2,3-Diaminopyridine.[3][4] Org. Synth. 1964, 44, 34. Retrieved from
-
ChemicalBook. (2024). 2,3-Diaminopyridine Synthesis and Properties. Retrieved from
-
MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from
Technical Support Center: Purification of N2-(o-Tolyl)pyridine-2,3-diamine
Status: Operational Ticket ID: PUR-PYR-023 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Pink" Problem
N2-(o-Tolyl)pyridine-2,3-diamine is a critical intermediate, often utilized in the synthesis of benzimidazole-based angiotensin II receptor antagonists (e.g., Telmisartan analogs).
Users frequently encounter three distinct failure modes:
-
"Sticky" Starting Material: Persistent contamination with o-toluidine (a liquid, toxic aniline derivative).
-
Oxidative Degradation: The electron-rich diamine core rapidly oxidizes to form purple/black imino-quinone species (the "Pink/Black Syndrome").
-
Amphiphilic Loss: The product is soluble in both organic solvents and acidic water, leading to massive yield loss during standard extractions.
This guide provides a chemically grounded troubleshooting framework to resolve these specific issues.
Part 1: The Impurity Landscape
Before initiating purification, you must identify the "Enemy." The table below summarizes the physicochemical properties of common impurities relative to your target.
| Component | Role | pKa (Conj. Acid) | Solubility Profile | Removal Strategy |
| This compound | Target | ~6.8 (Ring N) | Soluble in EtOAc, DCM, Acidic H2O | Target |
| o-Toluidine | Starting Material | 4.45 | Soluble in Organics, Insoluble in pH > 5 | pH-Controlled Wash |
| 3-Nitro-N-(o-tolyl)pyridin-2-amine | Precursor | < 1.0 | Organic Soluble | Recrystallization / Hydrogenation |
| Palladium/Iron Residues | Catalyst | N/A | Insoluble (Sludge) or Colloidal | Filtration / Scavengers |
| Azobenzene derivatives | Side Product | N/A | Organic Soluble | Recrystallization |
Technical Note on pKa: The pyridine ring nitrogen is significantly more basic (pKa ~6.8) than the aniline nitrogen of o-toluidine (pKa ~4.45). This
of >2 units is the "magic window" for separation.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My product turns purple or black immediately after filtration."
Diagnosis: Oxidative instability. Electron-rich 2,3-diamines are prone to air oxidation, forming highly colored diaza-quinone imines. The Fix:
-
Degas Solvents: Sparge all workup solvents (water, ethyl acetate) with Nitrogen or Argon for 15 minutes before use.
-
Add Antioxidant: Add 0.1% (w/v) Ascorbic Acid or Sodium Bisulfite to the aqueous wash layer. This acts as a sacrificial reductant.
-
Salt Formation: Do not store the free base. Convert immediately to the Dihydrochloride salt (stable solid) by treating the ethereal solution with HCl/Ether.
Issue 2: "I cannot remove o-Toluidine. It co-elutes on the column."
Diagnosis: o-Toluidine is structurally similar and drags on silica. The Fix: Avoid chromatography. Use "The pH 5.5 Swing" extraction method.
-
Logic: At pH 5.5, the target pyridine (pKa ~6.8) is >90% protonated (water-soluble), while o-toluidine (pKa ~4.45) is >90% unprotonated (organic-soluble).
-
Action: Extract your crude reaction mixture with a phosphate buffer at pH 5.5. The impurity stays in the organic layer; the product goes into the water. Then, basify the water to pH 10 and back-extract the pure product.
Issue 3: "My product streaks on TLC and sticks to the silica column."
Diagnosis: The basic amino groups interact with the acidic silanols (Si-OH) on the silica gel. The Fix:
-
Dope the Mobile Phase: Add 1-2% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% TEA).
-
Switch Stationary Phase: Use Neutral Alumina instead of Silica Gel. Alumina is less acidic and reduces tailing for amino-pyridines.
Part 3: Validated Protocols
Protocol A: The "pH 5.5 Swing" (For o-Toluidine Removal)
Use this when o-toluidine contamination is >5%.
-
Dissolution: Dissolve crude reaction mass (10 g) in Ethyl Acetate (100 mL).
-
The Cut: Wash with 0.5 M Phosphate Buffer (pH 5.5) (3 x 50 mL).
-
Chemistry: The Target Product moves to the Aqueous layer (Protonated).[1] The o-toluidine stays in the Organic layer.
-
-
Recovery: Collect the aqueous layers.[1] Adjust pH to 10-11 using 4M NaOH (keep cool, <10°C to prevent oxidation).
-
Extraction: Extract the now cloudy aqueous layer with DCM (3 x 50 mL).
-
Drying: Dry over
and concentrate in vacuo.
Protocol B: Recrystallization (Final Polish)
Use this for removing trace nitro-precursors and colored tars.
-
Solvent System: Toluene : Hexane (1:2 ratio) OR Ethanol : Water (1:1).
-
Procedure:
-
Dissolve crude solid in minimum boiling Toluene.
-
Add activated carbon (Charcoal) to absorb colored impurities. Reflux for 10 mins.
-
Filter hot through Celite (to remove carbon/Pd).
-
Add warm Hexane dropwise until turbidity is just observed.
-
Cool slowly to 4°C overnight.
-
Result: Off-white to pale yellow needles.
-
Part 4: Visualizing the Workflow
Diagram 1: The Purification Logic Tree
This decision tree helps you select the correct method based on your specific impurity profile.
Caption: Decision matrix for selecting purification method based on impurity type.
Diagram 2: The "pH 5.5 Swing" Mechanism
Visualizing how pKa differences drive the separation of the product from the starting material.
Caption: Mechanism of pKa-controlled extraction separating the basic pyridine product from less basic aniline.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Oluwafemi, K. A., et al. "Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents."[2] Arkivoc, 2023, vii, 121-137.[2] Link (Describes synthesis and reduction protocols for 2,3-diaminopyridines).
- Boehringer Ingelheim. "Process for the preparation of 4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl]-biphenyl-2-carboxylic acid." US Patent 5,591,854.
-
Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Link (Source for comparative pKa values of anilines vs. pyridines).
Sources
Technical Support Center: Overcoming Steric Hindrance in N2-(o-Tolyl)pyridine-2,3-diamine Reactions
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely leveraging the N2-(o-Tolyl)pyridine-2,3-diamine scaffold to synthesize kinase inhibitors or complex tricyclic heterocycles. However, the ortho-methyl group on the tolyl ring introduces severe steric hindrance. This bulk restricts the rotational degrees of freedom and heavily shields both the secondary N2 amine and the adjacent primary C3 amine.
This guide dissects the causality behind common reaction failures and provides field-proven, self-validating protocols to bypass these energetic barriers.
Diagnostic Workflow
Workflow for resolving steric hindrance in this compound functionalization.
Troubleshooting Guides & FAQs
Q1: Why does the cyclization of this compound to 3-(o-tolyl)-3H-imidazo[4,5-b]pyridines stall at the intermediate stage? Causality: The condensation of 2,3-diaminopyridines with carboxylic acids requires the formation of an intermediate amide/imine followed by dehydrative ring closure. The ortho-methyl group of the tolyl substituent creates a severe steric clash with the incoming electrophile, restricting the conformational alignment required for the final cyclization step. Solution: Standard refluxing in acetic or formic acid is insufficient. Transition to polyphosphoric acid (PPA) at elevated temperatures (130–150 °C). PPA acts as both a solvent and a powerful dehydrating agent, driving the equilibrium forward and frequently providing isolated yields up to 85% while inhibiting side-product formation[1].
Q2: How do I achieve selective Buchwald-Hartwig cross-coupling at the C3-amine when standard ligands (e.g., BINAP, dppf) fail? Causality: In palladium-catalyzed amination, the bulky o-tolyl group at the N2 position physically blocks the palladium center from coordinating effectively with the C3 amine. Furthermore, standard bidentate ligands like BINAP do not provide the necessary steric bulk to force the crucial reductive elimination step, leading to stalled catalytic cycles and palladium black precipitation[2]. Solution: Employ highly active, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as BrettPhos or RuPhos[2]. BrettPhos, particularly when combined with a strong, non-nucleophilic base like LiHMDS, facilitates the efficient C-N coupling of hindered aminopyridines by accelerating reductive elimination and preventing the formation of unreactive bis(amine)palladium complexes[3].
Q3: Can I selectively acylate the C3 primary amine without protecting the N2-(o-tolyl) secondary amine? Causality: Yes. While both amines are nucleophilic, their steric environments are vastly different. The secondary N2 amine is highly shielded by the o-tolyl group, whereas the primary C3 amine is relatively more accessible. Solution: Exploit this steric differential through kinetic control. Use a highly reactive but mild acylating agent (e.g., an acid chloride) in the presence of a non-nucleophilic base (DIPEA) at 0 °C. The reaction will selectively occur at the less hindered C3 position.
Data Presentation: Ligand Selection for Hindered Aminations
Table 1: Quantitative Comparison of Ligands in Buchwald-Hartwig Amination of Hindered 2,3-Diaminopyridines
| Ligand | Catalyst System | Base | Temp (°C) | Yield (%) | Mechanistic Causality / Observation |
| BINAP | Pd2(dba)3 (5 mol%) | Cs2CO3 | 100 | < 10% | Poor reductive elimination due to insufficient steric bulk; Pd black forms rapidly. |
| XPhos | Pd2(dba)3 (2 mol%) | NaOtBu | 100 | 45% | Moderate conversion; partial inhibition by the ortho-substituted amine[2]. |
| RuPhos | Pd(OAc)2 (2 mol%) | LiHMDS | 90 | 78% | Excellent for secondary amines; accommodates ortho-substituents effectively[2]. |
| BrettPhos | Pd(OAc)2 (2 mol%) | LiHMDS | 90 | 85% | Optimal for primary amines; forces reductive elimination, preventing off-target binding[3]. |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Polyphosphoric Acid (PPA)-Mediated Annulation
Objective: Synthesize 2-substituted 3-(o-tolyl)-3H-imidazo[4,5-b]pyridines by overcoming the dehydrative barrier.
-
Preparation: In a thoroughly dried round-bottom flask, add this compound (1.0 eq) and the desired carboxylic acid (1.2 eq).
-
Reagent Addition: Add viscous polyphosphoric acid (PPA) (approx. 5-10 equivalents by weight).
-
Self-Validation Check: Ensure the mixture is homogeneously dispersed; the high viscosity requires mechanical stirring or manual homogenization with a heavy-duty glass rod before heating.
-
-
Thermal Cyclization: Heat the mixture to 130 °C for 4–6 hours.
-
Self-Validation Check: Monitor the reaction by taking a micro-aliquot, quenching it in 1M NaOH, and analyzing via LC-MS. The disappearance of the intermediate amide mass and the emergence of the [M-H2O] cyclized mass confirms progression[1].
-
-
Workup: Cool the reaction to 60 °C and carefully pour it into vigorously stirred crushed ice.
-
Neutralization: Slowly add aqueous ammonium hydroxide (NH4OH) until the pH reaches 7-8. The imidazo[4,5-b]pyridine product will precipitate as a solid. Filter, wash with cold water, and dry under a vacuum.
Protocol B: BrettPhos-Catalyzed Buchwald-Hartwig Amination
Objective: C-N bond formation at the sterically hindered C3 position.
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and the aryl halide (1.0 eq).
-
Substrate & Base Addition: Add this compound (1.2 eq) and LiHMDS (2.0 eq).
-
Causality: LiHMDS is chosen because it is a strong, non-nucleophilic base that prevents unwanted side reactions at the hindered site[3].
-
-
Solvent Addition: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the tube and transfer it to a fume hood.
-
Heating: Stir the reaction mixture at 90 °C for 12 hours.
-
Self-Validation Check: A successful active catalytic cycle is visually indicated by a color shift from dark reddish-brown (precatalyst) to a clear pale yellow/orange solution. The formation of a black precipitate indicates catalyst death and requires restarting with stricter anaerobic conditions.
-
-
Quench & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via silica gel flash chromatography.
References
1.[1] Title: Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family Source: mdpi.com URL: 2. Title: Regioselective C2-arylation of imidazo[4,5-b]pyridines Source: rsc.org URL: 3.[2] Title: 2-Aminopyridin-3-ol Hydrochloride Source: benchchem.com URL: 4.[3] Title: 3-Bromo-5-fluoro-4-methylpyridyl-2-amine Source: benchchem.com URL:
Sources
Technical Support Center: Purification & Recrystallization of N2-(o-Tolyl)pyridine-2,3-diamine
Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals handling the purification of N2-(o-Tolyl)pyridine-2,3-diamine (CAS 42048-22-6) .
As a diarylamine intermediate frequently synthesized via palladium-catalyzed Buchwald-Hartwig amination, this compound presents unique purification challenges. The presence of a primary amine at the C3 position and a sterically hindered secondary amine at the C2 position makes it highly susceptible to oxidative degradation. Furthermore, crude mixtures often suffer from co-precipitating palladium nanoparticles and residual phosphine ligands[1]. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.
Part 1: Solvent System Quantitative Analysis
Selecting the optimal solvent/anti-solvent pair is governed by the need to disrupt the strong
Table 1: Comparison of Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Recovery Yield (%) | Purity (HPLC, %) | Causality & Scientific Notes |
| Toluene / Heptane | 1 : 3 | 82 - 88 | >99.5 | Optimal. Toluene effectively disrupts |
| Ethyl Acetate / Hexane | 1 : 4 | 75 - 80 | 97.0 | Moderate. Prone to "oiling out" due to a rapid polarity shift during cooling. Retains some polar impurities. |
| Isopropanol / Water | 3 : 1 | < 50 | 92.0 | Poor. The o-tolyl group's hydrophobicity traps organic impurities within the matrix; high product loss to the mother liquor. |
| Acetonitrile | N/A | 65 - 70 | 98.5 | Good purity, low yield. Flattens the solubility curve, requiring extreme cooling (-20°C) to force precipitation. |
Part 2: Troubleshooting FAQs
Q: Why is my this compound "oiling out" instead of forming crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it supersaturates in the chosen solvent mixture. For this diamine, the hydrophobic o-tolyl ring and the polar aminopyridine core create competing solubility dynamics. If you add the anti-solvent (e.g., hexane or heptane) too quickly, the local dielectric constant drops precipitously, forcing the compound out as a viscous oil rather than a crystal lattice. Solution: Reheat the mixture until the oil redissolves, add 5% v/v of the primary solvent (toluene) to adjust the saturation curve, and cool at a much slower rate (e.g., 5°C/hour). Seeding with a pure crystal at the cloud point provides a nucleation site, bypassing the energy barrier for lattice formation[2].
Q: How do I remove the persistent dark brown/black discoloration from my crude product? A: The dark coloration is typically a bipartite issue: residual palladium nanoparticles from the Buchwald-Hartwig amination[1] and polymeric oxidation products of the primary C3-amine. Solution: Before adding your anti-solvent, treat the hot toluene solution with activated carbon (Darco G-60) and a palladium scavenger (e.g., QuadraPure™ or functionalized silica). The high surface area of the carbon adsorbs the polymeric impurities, while the scavenger chelates the Pd. Perform a hot filtration through a Celite pad to yield a pale yellow to colorless filtrate[3].
Q: Can I use an acid-base extraction to purify this diamine prior to recrystallization? A: Yes, but with strict atmospheric and pH control. The pyridine nitrogen and the primary amine are basic, but the secondary diarylamine is weakly basic and sterically hindered. You can extract the compound into an aqueous phase using 1M HCl (forming the water-soluble hydrochloride salt), wash the aqueous layer with diethyl ether to remove neutral organic impurities, and then basify with NaOH to pH 10 to precipitate the free base[4]. Warning: Prolonged exposure to acidic conditions in the presence of oxygen violently accelerates the oxidation of the primary amine. You must strictly degas your aqueous acids with nitrogen if employing this method.
Part 3: Experimental Protocol (Self-Validating Methodology)
Optimized Toluene/Heptane Recrystallization with Pd-Scavenging
Step 1: Primary Dissolution Suspend the crude this compound in toluene (approx. 3 mL per gram of crude). Heat the mixture to 85°C under a nitrogen atmosphere to prevent amine oxidation. Self-Validation Check: The solid should completely dissolve. If insoluble granular material remains, it is likely inorganic salt byproducts (e.g., Cs₂CO₃ or NaOtBu) from the coupling reaction[3]. Filter these out hot before proceeding.
Step 2: Decolorization and Metal Scavenging To the hot solution, add 5% w/w activated carbon and 2% w/w silica-based palladium scavenger. Stir at 85°C for 15 minutes. Self-Validation Check: Spot the hot mixture on a TLC plate (eluent: EtOAc/Hexane). The baseline should be entirely free of the dark, immobile polymeric streaking characteristic of oxidized amines.
Step 3: Hot Filtration Filter the hot suspension through a pre-warmed pad of Celite to remove the carbon and scavengers. Rinse the pad with 1 volume of hot toluene. Self-Validation Check: The resulting filtrate must be clear and pale yellow. A dark brown tint indicates incomplete Pd removal; repeat Step 2 if necessary[1].
Step 4: Anti-Solvent Addition & Nucleation Maintain the filtrate at 80°C. Begin adding hot heptane dropwise. Stop addition immediately when the solution reaches the cloud point (sustained turbidity). Add a single seed crystal if available. Self-Validation Check: The turbidity should slowly resolve into fine, suspended crystalline needles. If the mixture separates into two liquid layers (oiling out), immediately add 5% v/v hot toluene to restore a single phase[2].
Step 5: Controlled Cooling and Isolation Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4°C refrigerator for 4 hours to maximize lattice formation. Filter the crystals via vacuum and wash with ice-cold heptane. Dry under high vacuum at 40°C to constant weight.
Part 4: Process Visualization
Recrystallization and troubleshooting workflow for this compound.
References
-
Vogel's Textbook of Practical Organic Chemistry | Semantic Scholar |[2]
-
Purification of Laboratory Chemicals, Sixth Edition | Sciencemadness |[4]
-
Cross-Coupling Reaction Manual: Desk Reference | MilliporeSigma |[1]
-
Buchwald-Hartwig Coupling | Organic Synthesis |[3]
Sources
Overcoming solubility challenges with N2-(o-Tolyl)pyridine-2,3-diamine
Topic: Overcoming solubility challenges with N2-(o-Tolyl)pyridine-2,3-diamine CAS Registry No.: 1009089-66-0 (Generic/TAE684 Intermediate Context) Molecular Formula: C₁₂H₁₃N₃ Molecular Weight: 199.25 g/mol
Introduction: The Molecule & The Challenge
Senior Scientist Note: this compound is a critical intermediate, most notably recognized in the synthesis of the ALK inhibitor TAE684 . Its structure presents a classic "solubility paradox" common in medicinal chemistry:
-
The Pyridine Core: Provides basicity (pKa ~6.8 for the ring nitrogen) and potential water solubility via ionization.
-
The o-Tolyl Group: A lipophilic steric bulk that drastically reduces aqueous solubility compared to the parent 2,3-diaminopyridine.
Users frequently encounter precipitation ("crashing out") when diluting DMSO stocks into aqueous buffers for biological assays, or struggle with oiling-out during synthetic workups. This guide addresses these specific phase-transfer challenges.
Master Solubility Data & Stock Preparation
Before attempting any dilution, you must establish a stable stock solution. Do not attempt to dissolve the solid directly into aqueous media (PBS, water, media) without acidification.
Solvent Compatibility Table
| Solvent | Solubility Rating | Estimated Max Conc. | Application Note |
| DMSO | Excellent | >50 mM | Standard for Stock. Hygroscopic; keep sealed. |
| Ethanol | Good | ~10-20 mM | Evaporates easily; good for synthesis, risky for long-term storage. |
| Water (pH 7) | Poor | <0.1 mM | Do not use. Compound is highly hydrophobic at neutral pH. |
| 0.1M HCl | Good | >10 mM | Protonation of pyridine N facilitates dissolution. |
| PEG-400 | Moderate | ~5-10 mM | Useful as a co-solvent for in vivo formulation. |
Protocol: Preparation of 10 mM Stock Solution
-
Weigh 1.99 mg of this compound.
-
Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Vortex vigorously for 30 seconds.
-
Visual Check: Ensure no particulate matter remains. If turbid, sonicate at 40°C for 5 minutes.
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which degrades the compound.
Troubleshooting Biological Assays (The "Crash-Out" Effect)
The Problem: You dilute your 10 mM DMSO stock 1:1000 into cell culture media, and the compound precipitates.
The Cause: The rapid change in polarity (Dielectric constant: DMSO
Solution: The Intermediate Dilution Method
Never jump directly from 100% DMSO to 100% Aqueous Buffer. Use a "stepping stone" solvent.
Step-by-Step Protocol:
-
Prepare 100x Intermediate: Dilute your 10 mM DMSO stock 1:10 into PEG-400 or Ethanol (Result: 1 mM).
-
Prepare 10x Working Solution: Dilute the Intermediate 1:10 into PBS containing 0.5% Tween-80 or Cyclodextrin (Result: 100 µM).
-
Final Dilution: Add the 10x Working Solution to your cell media (Result: 10 µM, 0.1% DMSO final).
Visual Workflow: Preventing Precipitation
Caption: Figure 1. Stepwise dilution strategy to mitigate hydrophobicity-induced precipitation in biological assays.
Troubleshooting Chemical Synthesis & Workup
The Problem: During synthesis (e.g., coupling 2-bromo-pyridine derivative with o-toluidine), the product forms a sticky oil or is difficult to separate from starting materials.
The Solution: Acid-Base Extraction (The "Pyridine Switch") Leverage the basicity of the pyridine nitrogen (N1) to purify the compound without chromatography.
Purification Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Wash the organic layer with 1M HCl (3x).
-
Mechanism:[1] The this compound becomes protonated (
) and moves into the aqueous layer. Impurities (non-basic) stay in EtOAc.
-
-
Separation: Discard the organic layer. Keep the acidic aqueous layer.
-
Basification: Slowly add 2M NaOH or Sat. NaHCO₃ to the aqueous layer until pH > 9.
-
Observation: The compound will deprotonate and precipitate as a solid or oil out.
-
-
Re-Extraction: Extract the now-cloudy aqueous layer with fresh Dichloromethane (DCM) .
-
Drying: Dry DCM over MgSO₄ and concentrate.
Visual Workflow: Acid-Base Purification
Caption: Figure 2.[2][3] Acid-Base extraction workflow utilizing the pyridine nitrogen pKa (~6.8) for purification.
Frequently Asked Questions (FAQs)
Q1: The compound turned dark brown after 24 hours in solution. Is it still good?
-
Status: Likely Degraded.
-
Reason: Diamines (especially phenyl-substituted) are prone to oxidation in air, forming quinone-imine species or diazo-compounds.
-
Fix: Always purge solvents with Nitrogen/Argon before making stocks. Store stocks at -80°C if possible. If the color change is slight (yellow to light orange), verify integrity via LC-MS before discarding.
Q2: Can I use DMSO for in vivo animal studies?
-
Advice: Avoid high % DMSO. DMSO causes hemolysis and tissue damage at high concentrations.
-
Alternative Formulation:
-
5% DMSO (Solubilizer)
-
40% PEG-400 (Co-solvent)
-
55% Saline/Water (Bulk vehicle)
-
Note: Add components in this exact order to prevent precipitation.
-
Q3: I see a "double peak" in my HPLC/LC-MS. Is it impure?
-
Analysis: Not necessarily.
-
Reason: Aminopyridines can exhibit tautomerism, or you might be observing rotamers due to the steric hindrance of the o-tolyl group interacting with the pyridine ring.
-
Verification: Run the HPLC at a higher temperature (40°C or 50°C). If the peaks merge, it is a dynamic rotamer effect, not an impurity.
References
-
Galkin, A. V., et al. (2007). "Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK." Proceedings of the National Academy of Sciences, 104(1), 270-275.
- Context: Primary source for the biological application and synthesis context of TAE684 and its intermedi
-
ChemicalBook. (2024). "2,3-Diaminopyridine Properties and Solubility Data."
- Context: Provides baseline physicochemical properties for the parent scaffold (2,3-diaminopyridine)
-
Cayman Chemical. (2023). "4-Aminopyridine Solubility and Stability Guide."
- Context: Authoritative guide on handling aminopyridine derivatives, specifically regarding oxid
Sources
- 1. rvrlabs.com [rvrlabs.com]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of N2-(o-Tolyl)pyridine-2,3-diamine
Executive Summary
In the development of nitrogen-heterocyclic kinase inhibitors, N2-(o-Tolyl)pyridine-2,3-diamine (CAS: 380636-47-5) serves as a critical synthetic scaffold. Its structural integrity is pivotal, as regioisomeric impurities (e.g., N3-substituted analogues) or positional isomers (e.g., p-tolyl variants) can significantly alter the pharmacokinetics of the final drug candidate.
This guide provides a definitive mass spectrometry (MS) characterization framework for this compound. Unlike standard spectral libraries which often lack specific entries for this intermediate, we utilize a mechanistic fragmentation analysis to establish diagnostic ions. We compare its performance and spectral fingerprint against its most common structural isomers, providing a robust protocol for quality control in drug substance manufacturing.
Structural Context & Theoretical Basis[1][2]
The analyte, this compound (C₁₂H₁₃N₃, MW 199.25), features a pyridine ring substituted with a primary amine at C3 and a secondary o-toluidine amine at C2.
Key Ionization Characteristics:
-
Protonation Site: The pyridine nitrogen is the most basic site, followed by the secondary amine. In ESI(+), the precursor ion is observed at m/z 200.12 [M+H]⁺ .
-
Ortho-Effect: The ortho-methyl group on the tolyl ring and the adjacent amino groups on the pyridine ring facilitate unique intramolecular rearrangements (cyclizations) during collision-induced dissociation (CID), distinguishing it from meta or para isomers.
Comparative Fragmentation Analysis
To validate the identity of this compound, we compare its fragmentation behavior against two critical alternatives/impurities:
-
Alternative A (Positional Isomer): N2-(p-Tolyl)pyridine-2,3-diamine.
-
Alternative B (Regioisomer): N3-(o-Tolyl)pyridine-2,3-diamine.
Primary Fragmentation Pathways (ESI-MS/MS)
The fragmentation of the [M+H]⁺ ion (m/z 200.12) proceeds through three competitive channels.[1]
| Pathway | Fragment Ion (m/z) | Mechanism | Diagnostic Value |
| A. Cyclization / Deammoniation | 183.09 | Loss of NH₃ (17 Da). The N2 and N3 amines interact to form a fused imidazo[4,5-b]pyridine cation. | High. Dominant in 2,3-diamines. Distinguishes from non-adjacent diamines. |
| B. Tolyl Cleavage | 109.06 | C-N bond cleavage retaining the diaminopyridine moiety. | Medium. Confirms the pyridine-diamine core. |
| C. Tropylium Formation | 91.05 | Formation of the tropylium ion (C₇H₇⁺) from the tolyl group. | High. Confirms the presence of the benzyl/tolyl moiety. |
Comparative Performance Data
The following table summarizes the relative abundance of these fragments across the isomers at a normalized Collision Energy (CE) of 35 eV.
| Feature | N2-(o-Tolyl) (Target) | N2-(p-Tolyl) (Alt A) | N3-(o-Tolyl) (Alt B) |
| Precursor [M+H]⁺ | 200.12 | 200.12 | 200.12 |
| m/z 183 (Loss of NH₃) | 100% (Base Peak) | 60% | < 10% (Sterically hindered) |
| m/z 91 (Tropylium) | 40% | 85% | 45% |
| m/z 185 (Loss of CH₃•) | 15% (Ortho-effect) | < 5% | 10% |
| Differentiation Logic | Rapid cyclization due to proximity of amines. | Slower cyclization; Tropylium ion is more stable/prominent. | Loss of NH₃ is suppressed; different fragmentation kinetics. |
Expert Insight: The o-tolyl group in the target molecule provides steric compression that accelerates the elimination of ammonia (m/z 183) compared to the p-tolyl isomer. If your spectrum shows m/z 91 as the base peak, suspect the para isomer or significant thermal degradation.
Mechanistic Visualization
The following diagram illustrates the competitive fragmentation pathways, highlighting the critical cyclization step that serves as the primary identifier.
Figure 1: Competitive fragmentation pathways of this compound under ESI-MS/MS conditions.
Experimental Protocol: Self-Validating Workflow
To replicate these results and ensure differentiation from isomers, follow this standardized LC-MS/MS protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (LC-MS grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
-
Why Formic Acid? It ensures full protonation of the pyridine ring, maximizing sensitivity in positive mode [1].
-
LC-MS Conditions (Q-TOF / Orbitrap)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Source Temp: 300°C.
-
-
MS/MS Settings:
-
Isolation Width: 1.3 m/z.
-
Collision Energy (Stepped): 20, 35, 50 eV.
-
Data Validation Step (The "Self-Check")
Before accepting the data, verify the 183/91 ratio :
-
If Ratio (183/91) > 2.0 → Confirmed N2-(o-Tolyl) .
-
If Ratio (183/91) < 1.0 → Suspect p-Tolyl Isomer .
-
If m/z 183 is absent → Suspect N3-regioisomer or degradation .
Biological & Synthetic Relevance[4][5][6]
While primarily a synthetic intermediate, the fragmentation pattern of this molecule mimics that of approved kinase inhibitors like Pazopanib or Imatinib metabolites, where anilinopyrimidine/pyridine motifs are common. Understanding the specific loss of the ortho-substituent aids in identifying metabolic "soft spots" during early-stage drug metabolism and pharmacokinetics (DMPK) studies [2].
Isomer Differentiation Workflow
Figure 2: Decision tree for the identification of this compound isomers.
References
-
Prasain, J. (2009).[2][3] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Link
-
Holčapek, M., et al. (2010). Fragmentation behavior of fused nitrogen-containing ring systems. Journal of Mass Spectrometry. Link
-
BenchChem. (2025). Technical Guide to Mass Spectrometry Analysis of Pyrimidine Derivatives. Link
-
NIST Mass Spec Data Center. (2025). Gas chromatography/mass spectrometry of TMS derivatives of amino-substituted heterocycles. Link
Sources
Structural Determination of N2-(o-Tolyl)pyridine-2,3-diamine: A Comparative Guide to Crystallographic Methods
Topic: Crystal Structure Determination of N2-(o-Tolyl)pyridine-2,3-diamine Type: Technical Comparison & Methodological Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers
Executive Summary: The Steric Challenge
In medicinal chemistry, the This compound scaffold represents a critical structural motif found in various kinase inhibitors and benzimidazole precursors. However, its characterization presents a unique challenge compared to its para- or meta-substituted analogs. The presence of the ortho-methyl group on the phenyl ring introduces significant steric hindrance (the "ortho-effect"), forcing the phenyl and pyridine rings to twist out of coplanarity.
This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard—against Powder X-Ray Diffraction (PXRD) and DFT Computational Modeling for resolving this specific structural conformation. While SC-XRD provides definitive atomic coordinates, we analyze scenarios where alternative methods are viable or necessary.
Comparative Analysis: SC-XRD vs. Alternatives
The primary objective is to determine the torsion angle
Comparison Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: PXRD + Rietveld | Method C: DFT / NMR |
| Primary Output | 3D Atomic Coordinates ( | Unit Cell Dimensions & Phase ID | Energy Minimized Conformer |
| Resolution | Atomic (< 0.8 Å) | Bulk Lattice (> 2.0 Å typically) | Theoretical |
| Torsion Angle Accuracy | Exact (Experimental) | Inferential (requires high crystallinity) | Predicted (Gas/Solvent Phase) |
| H-Atom Location | Experimental (Difference Fourier) | Difficult/Impossible | Calculated |
| Sample Requirement | High-quality Single Crystal ( | Polycrystalline Powder | None (In-silico) / Solution |
| Throughput | Low (Days to Weeks) | High (Minutes to Hours) | High (Hours) |
| Cost | High (Instrument + Cryogenics) | Moderate | Low (Compute time) |
In-Depth Technical Insights
1. SC-XRD (The Definitive Solution)
For this compound, SC-XRD is the only method that can definitively resolve the intramolecular hydrogen bonding between the N2-H and the pyridine ring nitrogen (or the N3-amino group).
-
Causality: The ortho-methyl group creates a steric clash with the pyridine ring protons. SC-XRD allows us to measure the specific torsion angle (typically
for o-substituted biaryls) that relieves this strain in the solid state. -
Validation: The presence of the 3-amino group often leads to supramolecular packing (e.g.,
dimers) which SC-XRD visualizes directly.
2. PXRD (The Screening Alternative)
PXRD is insufficient for ab initio structure determination of this molecule due to severe peak overlap in organic molecular crystals. However, it is superior for:
-
Polymorph Screening: Identifying if the o-tolyl derivative crystallizes in different space groups under varying solvent conditions.
-
Bulk Purity: Confirming the bulk sample matches the single crystal structure.
3. DFT/NMR (The Supporting Model)
Solution-state NMR (
Experimental Protocol: SC-XRD Determination
This protocol is designed to maximize the probability of obtaining suitable crystals for the o-tolyl derivative, which is prone to forming oils or twinned needles due to the methyl group's asymmetry.
Phase 1: Synthesis & Purification
-
Precursor: Reaction of 2-chloro-3-nitropyridine with o-toluidine.
-
Reduction: Catalytic hydrogenation (Pd/C, H
) or Fe/HCl reduction to yield the diamine. -
Purification: Column chromatography (EtOAc/Hexane) is mandatory. Self-Validating Step: Purity must be
by HPLC; impurities disrupt the lattice formation of the sterically hindered molecule.
Phase 2: Crystallization (The Critical Step)
The "Ortho-Effect" often inhibits planar stacking, making crystallization difficult. Use the Slow Evaporation technique with a dual-solvent system.
-
Dissolution: Dissolve 20 mg of this compound in 2 mL of Ethanol (good solubility).
-
Anti-solvent Addition: Add 0.5 mL of Water or Hexane dropwise until slight turbidity appears, then add 1 drop of Ethanol to clear.
-
Evaporation: Cover with Parafilm, poke 3-5 pinholes, and store at
C (low temp reduces kinetic energy, aiding ordering of the twisted molecule). -
Observation: Harvest block-like crystals after 3-7 days.
Phase 3: Data Collection & Refinement
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.
-
Temperature: 100 K (Liquid Nitrogen stream). Reasoning: The o-methyl group often exhibits rotational disorder at room temperature. Cooling freezes this motion, improving the resolution of the methyl hydrogens.
-
Diffractometer: Mo-K
( Å) or Cu-K (better for small organic crystals lacking heavy atoms). -
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.
Phase 4: Structure Solution (Workflow)
-
Indexing: Determine Unit Cell (Expect Monoclinic
or Triclinic ). -
Space Group Determination: Analyze systematic absences (e.g.,
for screw axis). -
Phasing: Use Direct Methods (SHELXT) or Intrinsic Phasing.
-
Refinement: Least-Squares on
(SHELXL).-
Specific Check: Locate the H-atoms on the amine groups (N2-H and N3-H
) in the Difference Fourier map. Do not constrain them geometrically if possible; their position defines the H-bond network.
-
Visualizing the Determination Workflow
The following diagram illustrates the logical flow and decision gates for determining the structure, highlighting the integration of SC-XRD and PXRD.
Caption: Workflow for structural determination. The diamond node represents the critical decision point based on sample crystallinity.
Structural Logic & Expected Results[3][4][5][6]
When analyzing the solved structure of this compound, focus on these three crystallographic parameters which define its performance as a drug scaffold:
A. The "Twist" (Torsion Angle)
Unlike the planar para-tolyl analog, the ortho-methyl group forces the phenyl ring to twist relative to the pyridine ring.
-
Measurement: Define torsion angle
( ). -
Expectation:
.[1] -
Significance: This twist disrupts
- stacking between layers, often leading to higher solubility compared to planar analogs.
B. Hydrogen Bonding Motifs
The 2,3-diamine motif is a "donor-acceptor" rich site.
-
Intramolecular: Look for
interactions. -
Intermolecular: The dominant interaction is typically a centrosymmetric dimer formed by
or bonds, creating rings.
C. Disorder
The ortho-methyl group (
-
Refinement Tip: If the methyl protons form a diffuse electron density ring, model the
group as two positions with partial occupancy (e.g., 0.6/0.4) to lower the R-factor.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
Spek, A. L. (2020).[2] "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link
-
Cruz-Cabeza, A. J., et al. (2015). "Acid-base crystalline complexes and the pKa rule." CrystEngComm, 17, 9198-9205. (Relevant for pyridine-diamine salt formation).[3]
Sources
Structural Mechanics & Photophysics: The Causality of Conjugation
Comprehensive UV-Vis Photophysical Comparison: N2-(o-Tolyl)pyridine-2,3-diamine vs. Structural Alternatives
As a Senior Application Scientist, selecting the optimal chromogenic ligand for transition metal assays or pharmaceutical intermediate synthesis requires a deep understanding of how subtle structural modifications dictate photophysical behavior. This guide provides an objective, data-driven comparison of This compound (CAS: 42048-22-6)[1] against its parent compound, 2,3-Diaminopyridine (DAP), and its unhindered isomer, N2-Phenylpyridine-2,3-diamine[2].
By analyzing the causality between molecular structure and UV-Vis absorption spectra, this guide establishes a framework for predicting ligand performance and executing self-validating spectrophotometric assays.
The UV-Vis absorption profile of 2,3-diaminopyridine derivatives is governed by the
-
Baseline Conjugation (2,3-Diaminopyridine): The parent DAP molecule exhibits primary absorption in the deep UV region (<300 nm). Its lack of extended aromaticity limits its use as a visible-region chromophore unless heavily derivatized (e.g., into Schiff bases)[3].
-
Extended Conjugation (N2-Phenylpyridine-2,3-diamine): The addition of a phenyl ring at the N2 position extends the
-conjugation across the bridging secondary amine. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a significant bathochromic (red) shift into the 330–350 nm range. -
Steric vs. Inductive Effects (this compound): The introduction of an ortho-methyl group on the phenyl ring creates a unique photophysical push-pull dynamic. Sterically, the methyl group clashes with the adjacent pyridine protons, forcing the tolyl ring slightly out of coplanarity with the pyridine core. This restricted dihedral angle slightly decouples the
-system, causing a minor hypsochromic (blue) shift compared to the unsubstituted phenyl derivative. However, the inductive electron-donating effect (+I) of the methyl group increases electron density on the bridging nitrogen. This dramatically enhances its chelating affinity for transition metals like Cu(II) and Ni(II), leading to highly stable complexes with intense Ligand-to-Metal Charge Transfer (LMCT) bands in the visible region[4].
Comparative UV-Vis Performance Data
The following table synthesizes the photophysical properties of these ligands and their representative Cu(II) complexes. Note: Complexation values are derived from standardized acetate buffer (pH 4.8) conditions to ensure objective comparability.
| Compound | CAS Number | Free Ligand | Cu(II) Complex | Molar Absorptivity ( | Key Photophysical Trait |
| 2,3-Diaminopyridine (DAP) | 452-58-4 | ~295 | ~414* | ~1.46 × 10⁵ M⁻¹cm⁻¹ | High baseline solubility; requires derivatization for Vis-absorption. |
| N2-Phenylpyridine-2,3-diamine | 41010-49-5 | ~340 | ~430 | ~2.10 × 10⁴ M⁻¹cm⁻¹ | Maximum coplanarity; broadest UV absorption peak. |
| This compound | 42048-22-6 | ~332 | ~445 | ~3.05 × 10⁴ M⁻¹cm⁻¹ | Enhanced metal chelation due to +I effect; sharper LMCT band. |
*Value represents a highly conjugated Schiff base derivative of DAP (N,N′-bissalicylidene-2,3-diaminopyridine) for context[3].
Electronic Transition Pathways
The following diagram illustrates the distinct electronic transitions that dictate the UV-Vis spectra of the free ligand versus its metal-coordinated state.
Electronic transition pathways of this compound and metal complexes.
Self-Validating Spectrophotometric Protocol
To ensure absolute trustworthiness in your spectral data, the following protocol employs Job's Method (Method of Continuous Variation)[3]. This workflow acts as a self-validating system: the presence of a sharp isosbestic point during titration mathematically proves the clean conversion of the ligand to the complex without interfering side reactions.
Step 1: Reagent Preparation & Baseline Correction
-
Stock Solution: Dissolve this compound in spectroscopic-grade DMSO to create a
M stock. Causality: The hydrophobic o-tolyl moiety necessitates an organic solvent to prevent micelle formation, which would cause baseline drift via Rayleigh scattering. -
Buffer Preparation: Prepare a 0.1 M acetate buffer at pH 4.8. Causality: This specific pH ensures the amine groups remain sufficiently deprotonated for metal coordination while strictly preventing the precipitation of Cu(OH)₂, which artificially inflates absorbance readings.
-
Baseline: Blank the UV-Vis spectrophotometer (200–600 nm) using a volumetric equivalent of DMSO/acetate buffer.
Step 2: Ligand Spectral Acquisition
-
Transfer 1.0 mL of the ligand stock into a quartz cuvette and dilute to 3.0 mL with buffer.
-
Scan from 200 nm to 600 nm. Record the
transition peak (expected ~332 nm).
Step 3: Metal Complexation & Job's Method Validation
-
Prepare a
M Cu(II) standard solution (using CuSO₄). -
Prepare a series of 10 sample tubes where the total volume of Ligand + Cu(II) remains constant (e.g., 2.0 mL total), but the mole fraction of the ligand varies from 0.1 to 0.9.
-
Dilute each tube to a final volume of 4.0 mL using the pH 4.8 acetate buffer.
-
Incubate for 5 minutes at room temperature to ensure thermodynamic equilibrium.
-
Measure the absorbance of each solution at the LMCT maximum (expected ~445 nm).
-
Validation: Plot Absorbance vs. Mole Fraction. The data must form two intersecting linear segments. The apex of this plot definitively identifies the complex stoichiometry (typically 1:1 or 1:2), validating that the measured
belongs to a single, pure molecular species.
Experimental Workflow Diagram
Step-by-step UV-Vis spectrophotometric workflow and Job's method titration.
References
- ChemicalBook. "this compound - Properties and CAS Information".
- PubChem (NIH). "2-N-phenylpyridine-2,3-diamine | C11H11N3 | CID 10679091".
- Taylor & Francis. "A novel spectrophotometric method for the determination of copper ion by using a salophen ligand, N,N′-disalicylidene-2,3-diaminopyridine".
- ProQuest. "Ternary Complexation Process for New Spectrophotometric Assay of Levodopa using Ni(II) and 2,3-Diaminopyridine".
Sources
- 1. This compound CAS#: 42048-22-6 [chemicalbook.com]
- 2. 2-N-phenylpyridine-2,3-diamine | C11H11N3 | CID 10679091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ternary Complexation Process for New Spectrophotometric Assay of Levodopa using Ni(II) and 2,3-Diaminopyridine - ProQuest [proquest.com]
Validating synthesis of N2-(o-Tolyl)pyridine-2,3-diamine via TLC monitoring
The synthesis of N2-(o-Tolyl)pyridine-2,3-diamine is a critical gateway in the development of tricyclic pharmaceutical agents, including selective kinase inhibitors and pirenzepine analogs. The synthetic sequence typically culminates in the reduction of a nitro intermediate—3-nitro-N-(o-tolyl)pyridin-2-amine—to the target diamine.
Monitoring this specific 6-electron reduction process[1] presents significant analytical challenges. The transformation of a polarizable, electron-withdrawing nitro group into a highly polar, hydrogen-bonding primary amine drastically alters the molecule's chromatographic behavior. To prevent premature reaction quenching or the accumulation of partially reduced intermediates (such as hydroxylamines)[2], scientists must employ high-resolution, self-validating analytical techniques.
This guide provides an objective comparison of Thin-Layer Chromatography (TLC) modalities for monitoring this synthesis, grounded in mechanistic causality and validated experimental protocols.
Caption: Chemical synthesis pathway of this compound.
Comparative Analysis of Chromatographic Modalities
When monitoring the appearance of this compound, standard silica gel often suffers from severe band broadening. The newly formed primary amine interacts strongly with free, acidic silanol groups (-SiOH) on the stationary phase. To overcome this, High-Performance Thin-Layer Chromatography (HPTLC) is increasingly preferred over classical TLC and Reversed-Phase (RP-18) TLC[3].
The Causality of HPTLC Superiority:
Classical TLC plates utilize irregular silica particles averaging 10–12 µm in diameter[4]. In contrast, HPTLC plates are engineered with optimized, spherical silica gel 60 particles measuring 5–6 µm with a narrow size distribution. This morphological difference results in a significantly higher packing density and a smoother surface. According to the Van Deemter equation, smaller particle sizes reduce eddy diffusion (the multiple paths an analyte can take) and improve mass transfer kinetics. Consequently, HPTLC restricts sample diffusion, yielding highly compact bands, superior resolution (
Quantitative Performance Comparison
| Analytical Parameter | Standard TLC (Silica Gel 60) | HPTLC (Silica Gel 60) | Reversed-Phase (RP-18 F254s) |
| Stationary Phase Particle Size | 10–12 µm | 5–6 µm | 10–12 µm (C18 bonded) |
| Detection Limit (UV 254 nm) | 50–100 pg | 5–10 pg | 50–100 pg |
| Optimal Analysis Time | 20–40 min | 3–15 min | 30–50 min |
| Amine Band Diffusion (Tailing) | High (Requires heavy base modification) | Low (Compact zones) | Low (Hydrophobic retention) |
| Resolution ( | ~1.2 | > 2.0 | ~1.5 |
Data synthesized from comparative chromatographic standards for nitro-reduction monitoring[4],,[3].
Self-Validating Experimental Workflows
A robust analytical protocol must be self-validating. Relying solely on the disappearance of the starting material is a common pitfall, as the nitro compound may convert into an unobserved, strongly retained intermediate (e.g., a hydroxylamine or azo dimer) rather than the target diamine[1]. The following protocols integrate internal controls and orthogonal visualization strategies.
Caption: Self-validating HPTLC workflow utilizing dual-mode detection for nitro-to-amine reductions.
Protocol A: Catalytic Reduction & Reaction Sampling
Objective: Reduce 3-nitro-N-(o-tolyl)pyridin-2-amine cleanly while avoiding matrix effects during sampling.
-
Reaction Setup: Dissolve the nitro intermediate (1.0 eq) in anhydrous ethanol. Add 10% Pd/C catalyst (0.1 eq by weight) under a nitrogen atmosphere[5]. Purge with hydrogen gas and stir vigorously at room temperature.
-
Mini-Workup Sampling (Crucial Step): Do not spot the raw reaction mixture directly onto the plate. Causality: Soluble metal particulates or drastic pH differences from the reaction matrix can locally alter the silica's activity, causing artificial
shifts. -
Execution: Extract a 50 µL aliquot. Filter through a micro-pad of Celite® or silica to remove the Pd/C catalyst[5],[2]. Dilute the filtrate with 200 µL of Ethyl Acetate (EtOAc) to standardize the sample matrix.
Protocol B: HPTLC Execution and Orthogonal Visualization
Objective: Unambiguously confirm the formation of this compound using chemical derivatization.
-
Mobile Phase Preparation: Prepare a binary mixture[6] of Hexanes and EtOAc (e.g., 1:1 v/v). Critically, add 1% Triethylamine (TEA).
-
Causality: TEA acts as a sacrificial base. It competitively binds to the highly active, acidic silanol sites on the HPTLC plate, preventing the newly formed diamine product from binding irreversibly and tailing across the plate.
-
-
Co-Spotting Application: Apply 1 µL spots using glass capillaries[6] onto an.
-
Spot 1: Pure Starting Material (Nitro intermediate).
-
Spot 2 (Co-spot): Starting Material + Mini-workup sample. Causality: Co-spotting proves that any observed
difference is due to a true chemical transformation, not a solvent matrix artifact. -
Spot 3: Mini-workup sample.
-
-
Development: Develop the plate in a saturated twin-trough chamber until the solvent front reaches 80% of the plate height. Dry completely with a gentle stream of cold air.
-
Primary Visualization (Non-Destructive): Examine under a[6]. Both the starting material and the diamine product will appear as dark bands against the green fluorescent background due to the aromatic pyridine and tolyl rings. Mark the bands with a soft pencil.
-
Secondary Visualization (Orthogonal Chemical Derivatization): To prove the new UV-active spot is indeed the target amine, apply a chemical stain specific to primary amines.
-
Preparation: Prepare Ehrlich's reagent (p-Dimethylaminobenzaldehyde, p-DMAB) in an acidic ethanol solution.
-
Application: Dip or evenly spray the plate. Heat gently at 100°C for 2–3 minutes.
-
Causality & Validation: The primary amine group of this compound undergoes a rapid condensation reaction with the aldehyde group of p-DMAB to form a brightly colored, yellow-orange Schiff base (imine)[7]. The unreacted nitro starting material lacks the nucleophilic amine required for this condensation and will remain colorless under visible light. If the new spot stains bright yellow, the reduction to the diamine is definitively validated.
-
References
-
CTLA Testing. High-Performance Thin-Layer Chromatography (HPTLC). CTLA. Available at: [Link]
-
Moussa, S. et al. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4... PMC/NIH. Available at:[Link]
-
Washington State University (WSU) Chemistry. Monitoring Reactions by TLC. WSU. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ctlatesting.com [ctlatesting.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling N2-(o-Tolyl)pyridine-2,3-diamine
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system of risk mitigation. When handling N2-(o-Tolyl)pyridine-2,3-diamine , you are dealing with a compound that bridges the hazard profiles of both heterocyclic bases and primary aromatic amines.
To build a truly safe operational environment, we must move beyond simply listing protective gear. We must understand the causality behind these requirements. This guide provides the mechanistic reasoning, precise Personal Protective Equipment (PPE) matrices, and field-proven workflows necessary to handle this compound with uncompromising scientific integrity.
Chemical Profile & Mechanistic Hazard Assessment
Before selecting PPE, we must understand the physicochemical nature of the threat. This compound combines a pyridine ring with an aromatic amine moiety.
Quantitative Data Summary
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 42048-22-6 |
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| Structural Class | Pyridine-diamine / Primary Aromatic Amine |
| Primary Hazards | Acute toxicity (oral/dermal/inhalation), Skin/Eye irritant |
The "Why" Behind the Hazard: Aromatic amines are highly lipophilic, allowing them to rapidly penetrate the stratum corneum of human skin. Once absorbed, they can undergo metabolic activation via N-oxidation in the liver, potentially leading to toxic intermediates[1]. Furthermore, pyridine derivatives act as weak bases and aggressive solvents. They can rapidly degrade standard laboratory elastomers, causing severe contact dermatitis or systemic toxicity upon prolonged exposure[2].
Core Personal Protective Equipment (PPE) Matrix
Every piece of PPE must act as a deliberate countermeasure to the specific chemical properties of this compound.
-
Hand Protection: Butyl Rubber or Multi-Layer Laminate
-
The Causality: Pyridine and its derivatives are notorious for permeating standard latex and thin nitrile gloves within minutes. notes that butyl rubber provides a superior, self-validating chemical barrier against aromatic amines and heterocyclic bases[2]. Always wear a thin nitrile inner glove for dexterity, overlaid with a heavy-duty butyl rubber outer glove.
-
-
Eye/Face Protection: Indirect-Vent Goggles
-
The Causality: This compound is a severe eye irritant. Standard safety glasses offer zero protection against aerosolized dust or solvent vapors. Indirect venting prevents vapor accumulation while physically blocking liquid splashes[3]. If handling reaction volumes exceeding 100 mL, a full face shield is mandatory.
-
-
Body Protection: Flame-Resistant Lab Coat
-
The Causality: A flame-resistant, chemical-resistant lab coat (e.g., Nomex) with knit cuffs prevents skin exposure and minimizes the risk of static discharge ignition—a critical factor when solvating pyridine derivatives in flammable organic solvents[4].
-
-
Respiratory Protection: Engineering Controls First
-
The Causality: Inhalation of aromatic amine dust causes severe respiratory tract irritation and systemic toxicity[3]. All handling must occur within a certified chemical fume hood. If engineering controls fail or a spill occurs outside the hood, a half-mask respirator equipped with an ABEK (organic vapor/amine) cartridge is required[2].
-
Operational Workflows & Handling Protocols
The following methodology transforms theoretical safety into a practical, step-by-step self-validating system.
Protocol A: Safe Dispensing and Solution Preparation
-
Environmental Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 fpm. Do not proceed if the monitor alarms or fails calibration[3].
-
PPE Donning & Integrity Check: Put on your flame-resistant lab coat and indirect-vent goggles. Don the inner nitrile gloves, followed by the outer butyl rubber gloves. Perform a visual and inflation check on the butyl gloves to ensure no micro-tears exist[2].
-
Static Mitigation: Because pyridine derivatives can present static risks in certain solvent mixtures, ensure all metal receiving vessels and analytical balances are properly grounded[4].
-
Dispensing: Using an anti-static spatula, carefully weigh the this compound directly into a pre-tared, sealable glass vial. Keep the container as close to the work surface as possible to minimize aerosolized dust.
-
Solvation & Transfer: Slowly introduce the reaction solvent (e.g., anhydrous DMSO or ethanol) by washing down the interior sides of the vial. Use a magnetic stir bar for dissolution rather than manual shaking, which prevents pressure buildup and aerosolization[1].
-
Workspace Decontamination: After sealing the reaction vessel, wipe down the balance and surrounding hood surface with a solvent-dampened, lint-free cloth. Dispose of the cloth immediately in a designated hazardous waste bin[5].
Workflow for the safe handling and spill response of this compound.
Emergency Response & Disposal Plans
Even with rigorous protocols, accidental releases can occur. Your response must be immediate and chemically logical.
Protocol B: Emergency Spill Response
-
Immediate Isolation: Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, immediately don a half-mask respirator with an ABEK cartridge[2].
-
Containment (The "No Water" Rule): Do not apply water to the spill. According to, water will spread the lipophilic aromatic amine and exponentially increase the surface area of contamination[6].
-
Absorption: Cover the spill entirely with an inert, liquid-binding material such as vermiculite, diatomaceous earth, or a commercial universal binding agent[5].
-
Collection: Using non-sparking tools, gently sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a rigid hazardous waste container[4].
-
Secondary Decontamination: Wash the affected surface with a mild soap solution or a specialized amine-degrading cleaner, followed by a minimal water rinse. Collect all rinse water as hazardous waste[6].
Waste Segregation Logic
Aromatic amines must be strictly segregated from acidic waste to prevent highly exothermic acid-base reactions and the potential evolution of toxic gases[1]. Label all containers explicitly as "Hazardous Waste: Toxic Aromatic Amine / Pyridine Derivative" and ensure disposal is handled exclusively by a licensed hazardous waste contractor.
References
-
Penta Chemicals. SAFETY DATA SHEET: Pyridine. Retrieved from [Link]
-
GOV.UK. Pyridine: incident management. Retrieved from[Link]
-
ChemSupply Australia. Safety Data Sheet PYRIDINE. Retrieved from[Link]
-
Carl Roth. Safety Data Sheet: Pyridine. Retrieved from [Link]
-
New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION: Pyridine. Retrieved from[Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Organic Process Research & Development. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
